Product packaging for 2-Ethoxy-5-nitroaniline(Cat. No.:CAS No. 136-79-8)

2-Ethoxy-5-nitroaniline

Cat. No.: B094399
CAS No.: 136-79-8
M. Wt: 182.18 g/mol
InChI Key: AMMPGYPPRLWMLW-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitroaniline is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B094399 2-Ethoxy-5-nitroaniline CAS No. 136-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMPGYPPRLWMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870485
Record name 2-Ethoxy-5-nitroaniline
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-79-8
Record name 2-Ethoxy-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-o-phenetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-5-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-NITRO-O-PHENETIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4P5398Z3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the synthetic pathway for 2-Ethoxy-5-nitroaniline, a key intermediate in the production of various dyes and pharmaceutical compounds. The synthesis is a multi-step process commencing from p-phenetidine (B124905), involving protection of the amine functionality, followed by regioselective nitration and subsequent deprotection. This guide details the underlying chemical principles, provides explicit experimental protocols, and presents relevant physicochemical data for all intermediates and the final product. The intended audience for this whitepaper includes researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Introduction and Synthesis Strategy

This compound is an aromatic amine derivative whose synthesis requires careful control of substituent directing effects. The starting material, 4-ethoxyaniline (p-phenetidine), possesses two activating groups: an amino group (-NH₂) and an ethoxy group (-OCH₂CH₃). Both are ortho, para-directing. Direct nitration of p-phenetidine is challenging as the highly activating amino group would primarily direct the incoming nitro group to the positions ortho to it (positions 3 and 5), leading to a mixture of products and potential oxidation.

To achieve the desired regioselectivity, a protection-nitration-deprotection strategy is employed. The amino group is first protected as an acetamide (B32628). This transformation moderates the activating effect of the amine and introduces steric hindrance, which favors nitration at the position para to the ethoxy group and ortho to the acetamido group. The final step involves the acidic or basic hydrolysis of the acetamide to regenerate the amine, yielding the target molecule.

Physicochemical Data of Compounds

The quantitative properties of the key compounds involved in the synthesis are summarized below.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
p-Phenetidine4-EthoxyanilineC₈H₁₁NO137.182-4
N-(4-ethoxyphenyl)acetamideN-(4-Ethoxyphenyl)acetamideC₁₀H₁₃NO₂179.22134-136
N-(2-ethoxy-5-nitrophenyl)acetamideN-(2-Ethoxy-5-nitrophenyl)acetamideC₁₀H₁₂N₂O₄224.21Not Available
This compound2-Ethoxy-5-nitrobenzenamineC₈H₁₀N₂O₃182.1897[1]

Synthesis Workflow

The overall synthetic pathway is illustrated in the diagram below. It outlines the transformation from the starting material through key intermediates to the final product.

Synthesis_Workflow start p-Phenetidine reagent1 Acetic Anhydride (B1165640) (CH₃CO)₂O start->reagent1 intermediate1 N-(4-ethoxyphenyl)acetamide reagent2 Conc. HNO₃ Conc. H₂SO₄ intermediate1->reagent2 intermediate2 N-(2-ethoxy-5-nitrophenyl)acetamide reagent3 H₂SO₄ / H₂O Heat (Reflux) intermediate2->reagent3 product This compound reagent1->intermediate1 Step 1: Acetylation reagent2->intermediate2 Step 2: Nitration reagent3->product Step 3: Hydrolysis

Caption: Three-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Acetylation of p-Phenetidine

This step protects the primary amine of p-phenetidine by converting it into an acetamide (N-(4-ethoxyphenyl)acetamide). The reaction is typically carried out using acetic anhydride. A buffer solution of sodium acetate (B1210297) is used to control the pH, as the free amine is nucleophilic, but its protonated form (anilinium ion), which would form in a highly acidic solution, is not.[2]

Materials:

  • p-Phenetidine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Activated Carbon

  • Sodium Acetate (CH₃COONa)

  • Acetic Anhydride ((CH₃CO)₂O)

Procedure:

  • In a suitable flask, dissolve p-phenetidine (1.0 eq) in a solution of dilute HCl (e.g., 1.0 mL conc. HCl in 25 mL water per 1.38 g of p-phenetidine).[2]

  • Add a small amount of activated carbon (approx. 0.4 g per 1.38 g of starting material) to decolorize the solution. Stir for 1-2 minutes.[2]

  • Remove the carbon via gravity filtration into a clean Erlenmeyer flask.

  • In a separate flask, prepare a solution of sodium acetate by dissolving it in water (e.g., 2 g in 6 mL water).[2]

  • Warm both the p-phenetidine solution and the sodium acetate solution to approximately 50 °C.[2]

  • Add acetic anhydride (approx. 1.1 eq) to the warm p-phenetidine solution and swirl to mix.

  • Immediately add the warm sodium acetate solution to the p-phenetidine mixture and swirl vigorously.[2]

  • Cool the reaction mixture in an ice bath to induce crystallization of the N-(4-ethoxyphenyl)acetamide product.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be purified by recrystallization from an ethanol-water mixture.

Step 2: Nitration of N-(4-ethoxyphenyl)acetamide

This is an electrophilic aromatic substitution reaction where the acetamido group directs the nitronium ion (NO₂⁺) primarily to the ortho and para positions. Due to the presence of the ethoxy group at the para position, the nitration occurs at the position ortho to the acetamido group.[3] Low temperatures are crucial to favor the formation of the desired para-product (relative to the original amine) and to prevent over-nitration.[4][5]

Materials:

  • N-(4-ethoxyphenyl)acetamide (1.0 eq)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming or Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask, dissolve N-(4-ethoxyphenyl)acetamide (1.0 eq) in glacial acetic acid.[3][6]

  • Carefully add concentrated sulfuric acid to the mixture.

  • Cool the reaction flask in an ice-salt bath to a temperature between 0-5 °C.[3][6]

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.[4]

  • Add the cold nitrating mixture dropwise to the stirred acetanilide (B955) solution, ensuring the temperature does not rise above 10-20 °C.[3][5][6]

  • After the addition is complete, allow the mixture to stand at room temperature for approximately 20-30 minutes.[3][6]

  • Pour the reaction mixture slowly onto crushed ice with stirring. A precipitate of N-(2-ethoxy-5-nitrophenyl)acetamide will form.

  • Allow the mixture to stand for another 20 minutes to complete precipitation.[3]

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.

Step 3: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide

The final step is the deprotection of the amine, achieved by hydrolyzing the acetamide group. This is typically accomplished by heating the compound in the presence of an aqueous acid, such as sulfuric acid.[3][6]

Materials:

  • N-(2-ethoxy-5-nitrophenyl)acetamide (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2 M)

Procedure:

  • Prepare a dilute solution of sulfuric acid (e.g., ~70%) by slowly adding concentrated H₂SO₄ to water. Caution: This is a highly exothermic process.[4]

  • Add the crude N-(2-ethoxy-5-nitrophenyl)acetamide to the dilute sulfuric acid solution in a round-bottom flask.

  • Heat the mixture under reflux for 20-30 minutes.[3][6]

  • Pour the hot reaction mixture into a beaker containing cold water.[3][6]

  • Carefully neutralize the solution by adding an aqueous sodium hydroxide solution until it is alkaline. The product, this compound, will precipitate as a yellow solid.[3][6]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the final product by vacuum filtration, wash thoroughly with water, and dry.

  • The product can be further purified by recrystallization from an ethanol/water mixture.[3][6]

Conclusion

The synthesis of this compound is effectively achieved through a robust three-step sequence involving amine protection, regioselective nitration, and subsequent deprotection. Careful control of reaction conditions, particularly temperature during the nitration step, is paramount to maximizing the yield and purity of the desired product. The protocols outlined in this guide provide a reliable framework for the laboratory-scale production of this valuable chemical intermediate.

References

An In-depth Technical Guide to 2-Ethoxy-5-nitroaniline: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-nitroaniline is a substituted nitroaromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its chemical structure, featuring an ethoxy group, an amino group, and a nitro group on a benzene (B151609) ring, provides multiple reactive sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and methods for its analytical characterization.

Chemical and Physical Properties

This compound, also known as 5-nitro-o-phenetidine, is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueReference
CAS Number 136-79-8[1][2]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Melting Point 97 °C[3]
Appearance Not explicitly stated, but related nitroanilines are often colored solids.
Solubility No specific data found. General solubility principles suggest it would be soluble in common organic solvents.
InChI Key AMMPGYPPRLWMLW-UHFFFAOYSA-N[1]
SMILES CCOC1=C(C=C(C=C1)--INVALID-LINK--[O-])N[1]

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Synthesis Start 2-Ethoxyaniline (o-phenetidine) Step1 Acetylation (Acetic Anhydride, Glacial Acetic Acid) Start->Step1 Intermediate N-(2-ethoxyphenyl)acetamide Step1->Intermediate Step2 Nitration (HNO₃, H₂SO₄, 0-5 °C) Intermediate->Step2 Protected_Product N-(2-ethoxy-5-nitrophenyl)acetamide Step2->Protected_Product Step3 Hydrolysis (aq. HCl, heat) Protected_Product->Step3 Product This compound Step3->Product

A proposed synthetic workflow for this compound.

Step 1: Acetylation of 2-Ethoxyaniline

This initial step protects the amino group to prevent unwanted side reactions during nitration.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-ethoxyaniline (1 equivalent) and glacial acetic acid (2.5 equivalents).

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated N-(2-ethoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

The ethoxy group is an ortho-, para-director. Since the ortho position to the ethoxy group is sterically hindered by the acetylated amino group, and the para position is blocked, nitration is expected to occur at the other available ortho position to the ethoxy group (position 5).

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the N-(2-ethoxyphenyl)acetamide (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated N-(2-ethoxy-5-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide

The final step is the deprotection of the amino group.

  • Suspend the N-(2-ethoxy-5-nitrophenyl)acetamide in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the solid dissolves.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.

  • Collect the crude this compound by vacuum filtration, wash with cold water, and dry.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethoxy group protons, and the amino group protons. The aromatic protons should appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The ethoxy group will show a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The amino (-NH₂) protons will likely appear as a broad singlet. PubChem mentions a ¹H NMR spectrum was recorded on a Bruker AM-300 instrument, but the data is not provided.[1]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

  • C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy group (around 2850-3100 cm⁻¹).

  • Asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • C-O stretching of the ethoxy group (around 1200-1250 cm⁻¹).

  • C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.18 g/mol ). The fragmentation pattern will be characteristic of the molecule's structure and can be used for confirmation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of this compound. Based on methods for similar nitroanilines, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid or phosphoric acid) would be a suitable starting point.[4][5]

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy).

Applications in Drug Development

Nitroaromatic compounds, including nitroanilines, are important intermediates and building blocks in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The presence of the ethoxy and amino groups in this compound provides additional sites for modification, allowing for the creation of diverse chemical libraries for drug discovery programs.

While specific drugs derived directly from this compound are not prominently featured in the literature, its structural motifs are found in various biologically active molecules. The general class of nitroanilines has been investigated for a range of pharmacological activities.

Applications Compound This compound Intermediate Key Intermediate Compound->Intermediate Scaffold Versatile Scaffold Intermediate->Scaffold Derivatives Synthesis of Diverse Derivatives Scaffold->Derivatives Screening High-Throughput Screening Derivatives->Screening Leads Identification of Lead Compounds Screening->Leads

Role of this compound in drug discovery.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the modulation of particular signaling pathways by this compound. The biological activity of nitroaniline derivatives is broad and depends on the overall molecular structure. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and strategies for its purification and analysis. The provided experimental protocols and analytical methods can serve as a strong foundation for researchers and scientists working with this compound. Further investigation into the biological activities and potential therapeutic applications of this compound and its derivatives is warranted and represents a promising area for future research.

References

"2-Ethoxy-5-nitroaniline CAS number and identifiers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitroaniline, a nitroaromatic compound with applications as an intermediate in the synthesis of dyes and potential pharmaceuticals. This document details its chemical identifiers, physicochemical properties, a proposed synthesis protocol, and a summary of its known toxicological data. Due to a lack of specific research on its biological pathways, this guide also discusses the general metabolic and toxicological considerations for nitroaniline compounds to provide a predictive context for its behavior.

Chemical Identifiers and Physicochemical Properties

This compound is a substituted aniline (B41778) with an ethoxy and a nitro group attached to the benzene (B151609) ring. Its key identifiers and properties are summarized below for easy reference.

IdentifierValueSource(s)
CAS Number 136-79-8[1][2]
IUPAC Name This compound[2]
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [1][2]
InChI InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2,9H2,1H3[2]
InChIKey AMMPGYPPRLWMLW-UHFFFAOYSA-N[2]
SMILES CCOC1=C(C=C(C=C1)--INVALID-LINK--[O-])N[2]
Synonyms 5-Nitro-o-phenetidine, 2-Ethoxy-5-nitrobenzenamine[2]
Physicochemical PropertyValueSource(s)
Melting Point 96.5 °CN/A
Boiling Point 358.3 °C at 760 mmHg (estimate)[1]
Density 1.264 g/cm³ (estimate)[1]
LogP 2.68 (estimate)[1]
Appearance Orange-red needles or orange powder (for the related 2-methoxy-5-nitroaniline)[3]

Synthesis of this compound

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on the principles of the Williamson ether synthesis and adapted from procedures for similar compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 2-Amino-4-nitrophenol (B125904) product This compound reactant1->product 1. reactant2 Ethyl halide (e.g., C2H5Br) reactant2->product 2. base Base (e.g., NaH, K2CO3) base->product 3. solvent Solvent (e.g., DMF, Acetonitrile) solvent->product 4.

Caption: Proposed Williamson ether synthesis of this compound.

Materials:

  • 2-Amino-4-nitrophenol

  • Ethyl bromide (or ethyl iodide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrophenol in the anhydrous solvent.

  • Deprotonation: To the stirred solution, slowly add the base (e.g., sodium hydride) at 0 °C. Allow the mixture to stir for 30 minutes to an hour at room temperature to ensure complete formation of the alkoxide.

  • Ethylation: Slowly add the ethylating agent (e.g., ethyl bromide) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench any excess base by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological signaling pathways and mechanism of action of this compound are not available in the current scientific literature. However, the biological activities of nitroaniline derivatives, in general, are of interest in medicinal chemistry.

General Considerations for Nitroaromatic Compounds

Nitroaromatic compounds can undergo metabolic activation in biological systems.[8] The nitro group can be reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then be further converted to highly reactive nitrenium ions. These electrophilic species can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.[8]

The general metabolic activation pathway for nitroaromatic compounds is depicted below.

G Nitroaromatic Nitroaromatic Compound (e.g., this compound) Nitroso Nitroso Intermediate Nitroaromatic->Nitroso Reduction Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Reduction Nitrenium Nitrenium Ion Hydroxylamino->Nitrenium Activation Macromolecule Cellular Macromolecules (DNA, Protein) Nitrenium->Macromolecule Covalent Binding Adducts Macromolecular Adducts Macromolecule->Adducts Toxicity Toxicity / Carcinogenicity Adducts->Toxicity

Caption: General metabolic activation pathway of nitroaromatic compounds.

Toxicological Data

Limited toxicological data is available for this compound. The primary reported value is an intraperitoneal LD50 in rats.

Test TypeRoute of ExposureSpeciesDoseSource(s)
LD50IntraperitonealRat470 mg/kg[1]

The toxic effects were not detailed beyond the lethal dose value.[1] It is important to note that many nitroaniline compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[9] However, specific studies on this compound for this effect are lacking. The metabolism of the structurally similar 2-chloro-4-nitroaniline (B86195) has been studied in Rhodococcus sp., revealing a novel aerobic degradation pathway.[10]

Conclusion

This compound is a well-characterized compound in terms of its chemical identity and basic physical properties. While a specific, validated synthesis protocol is not widely published, established methods like the Williamson ether synthesis provide a reliable route for its preparation. The primary knowledge gap lies in its biological activity and mechanism of action. Future research should focus on elucidating its metabolic pathways, toxicological profile, and potential as a scaffold for drug development. Given the known activities of other nitroaniline derivatives, such investigations could reveal novel therapeutic applications. Researchers handling this compound should exercise caution due to the potential for toxicity associated with nitroaromatic compounds.

References

An In-depth Technical Guide to the Molecular Structure of 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-nitroaniline is an aromatic organic compound characterized by an aniline (B41778) core substituted with an ethoxy group at the second position and a nitro group at the fifth position.[1][2] Its molecular formula is C8H10N2O3, with a molecular weight of 182.18 g/mol .[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization, alongside a discussion of the potential biological activities of nitroaniline derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with closely related analogs to provide a thorough technical resource.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene (B151609) ring with three substituents: an amino group (-NH2), an ethoxy group (-OCH2CH3), and a nitro group (-NO2). The relative positions of these functional groups significantly influence the molecule's electronic properties and reactivity. The electron-donating amino and ethoxy groups, in conjunction with the electron-withdrawing nitro group, create a significant dipole moment, which is a key feature of many nitroaniline derivatives.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC NameThis compound[2]
Molecular FormulaC8H10N2O3[1][2]
Molecular Weight182.18 g/mol [1][2]
Melting Point97 °C[1]
InChIKeyAMMPGYPPRLWMLW-UHFFFAOYSA-N[1][2]
SMILESCCOc1ccc(cc1N)--INVALID-LINK--=O[1]
CAS Number136-79-8[2]
Crystallographic Data

As of this review, a detailed crystal structure for this compound is not publicly available. However, crystallographic data for the analogous compound, 2-ethyl-5-nitroaniline (B1661927), provides valuable insight into the expected molecular geometry and packing. The crystal structure of 2-ethyl-5-nitroaniline reveals a nearly planar molecule with a monoclinic crystal system.[4] It is reasonable to infer that this compound would adopt a similar planar conformation, with intermolecular hydrogen bonding playing a significant role in its crystal lattice. For comparison, the crystallographic data for 2-ethyl-5-nitroaniline is presented in Table 2.

Parameter2-Ethyl-5-nitroanilineReference
Molecular FormulaC8H10N2O2[4]
Molecular Weight166.18 g/mol [4]
Crystal SystemMonoclinic[4]
Space GroupP21/c[4]
a (Å)23.037 (5)[4]
b (Å)3.9540 (8)[4]
c (Å)18.393 (4)[4]
β (°)104.51 (3)[4]
Volume (ų)1621.9 (6)[4]

Experimental Protocols

Synthesis of this compound

Step 1: Acetylation of 2-Ethoxyaniline

To protect the amino group and direct the subsequent nitration, 2-ethoxyaniline is first acetylated.

  • In a round-bottom flask, dissolve 2-ethoxyaniline in glacial acetic acid.

  • Add acetic anhydride (B1165640) to the solution.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the N-(2-ethoxyphenyl)acetamide product.

  • Filter, wash the precipitate with water, and dry.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

The acetylated compound is then nitrated to introduce the nitro group at the 5-position.

  • In a flask cooled in an ice bath, slowly add the N-(2-ethoxyphenyl)acetamide to a mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10 °C.

  • Stir the mixture for 1-2 hours at low temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the N-(2-ethoxy-5-nitrophenyl)acetamide product.

  • Filter the yellow precipitate, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide

The final step is the deprotection of the amino group by hydrolysis.

  • Suspend the N-(2-ethoxy-5-nitrophenyl)acetamide in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the this compound product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent such as ethanol (B145695) to obtain the purified product.

Synthesis_Workflow Start 2-Ethoxyaniline Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate1 N-(2-ethoxyphenyl)acetamide Step1->Intermediate1 Step2 Nitration (H2SO4, HNO3) Intermediate1->Step2 Intermediate2 N-(2-ethoxy-5-nitrophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (NaOH, H2O) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The expected spectral characteristics based on its structure are outlined below.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. Similarly, the ¹³C NMR spectrum will display distinct signals for the carbons of the ethoxy group and the benzene ring.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the ethyl group, C-O stretching of the ether linkage, and the symmetric and asymmetric stretching of the nitro group.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent is expected to show absorption maxima corresponding to the π → π* and n → π* electronic transitions within the aromatic system, influenced by the auxochromic (amino and ethoxy) and chromophoric (nitro) groups.

Biological Activity

There is a lack of specific studies on the biological activity of this compound. However, the broader class of nitroaniline derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[5][6] The nitro group is known to be a key pharmacophore in some contexts, often being reduced in hypoxic (low oxygen) environments to produce cytotoxic species. This has led to the investigation of some nitroanilines as hypoxia-selective antitumor agents.[7]

Given the absence of specific data for this compound, a logical workflow for the initial assessment of its cytotoxic potential is proposed.

Cytotoxicity_Workflow Start This compound Cell_Culture Cell Line Seeding (e.g., Cancer Cell Line) Start->Cell_Culture Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Conclusion Assessment of Cytotoxic Potential Data_Analysis->Conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound is a substituted aniline with potential for further investigation in various fields of chemistry. This guide has provided a summary of its known properties and, where data is lacking, has offered insights based on analogous compounds and established chemical principles. The provided experimental workflow for its synthesis and a logical diagram for assessing its potential biological activity serve as a foundation for future research into this molecule. Further experimental studies are required to fully elucidate its crystallographic structure, detailed spectral properties, and biological significance.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 2-Ethoxy-5-nitroaniline is limited. This guide provides a comprehensive overview of its known properties and offers detailed experimental protocols for its characterization based on established methods for analogous compounds.

Introduction

This compound, a substituted nitroaniline, is a compound of interest in various chemical and pharmaceutical research areas. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in different solvent systems and its stability under various environmental conditions. This technical guide aims to provide a thorough understanding of these characteristics, offering both available data for the compound and its structural analogs, alongside detailed methodologies for its empirical determination.

Physicochemical Properties

While specific experimental data for this compound is not abundant in the literature, its basic properties can be sourced from chemical databases. For a comparative understanding, the properties of the structurally similar 2-Methoxy-5-nitroaniline are also presented.

Table 1: Physicochemical Properties of this compound and a Structural Analog

PropertyThis compound2-Methoxy-5-nitroaniline
CAS Number 136-79-8[1]99-59-2[2]
Molecular Formula C₈H₁₀N₂O₃[1]C₇H₈N₂O₃[2]
Molecular Weight 182.18 g/mol [1]168.15 g/mol [2]
Melting Point 97 °C[3]117–118 °C[2]
Appearance Not specifiedOrange-red needles or orange powder[4]
XLogP3 1.8[1]1.5[4]

Solubility Profile

Based on the behavior of structurally related compounds like 2-Methoxy-4-nitroaniline and 2-Chloro-5-nitroaniline, a qualitative solubility trend can be anticipated.[7][8] Generally, higher solubility is expected in polar aprotic solvents, followed by polar protic solvents, with limited solubility in nonpolar solvents and water.

Table 2: Experimentally Determined Solubility of Structurally Similar Nitroanilines

Solvent2-Methoxy-4-nitroaniline Solubility Trend (High to Low)[7]2-Chloro-5-nitroaniline Solubility Trend (High to Low)[8]
N-Methylpyrrolidone (NMP)11
Dimethyl Sulfoxide (DMSO)2Not Reported
1,4-Dioxane34
Ethyl Acetate45
Acetonitrile56
Ethanol68
Methanol710
n-Propanol89
Isopropanol912
Ethylene Glycol (EG)10Not Reported
n-Butanol1111
Water12Not Reported
AcetoneNot Reported2
2-ButanoneNot Reported3
TolueneNot Reported7

This data suggests that this compound is likely to exhibit good solubility in polar aprotic solvents like NMP, DMSO, and acetone.

Stability Profile

The chemical stability of this compound is a critical parameter for its storage, handling, and application. While specific stability data is scarce, the stability of related nitroaniline compounds can provide valuable insights. Nitroanilines can be sensitive to light, heat, and certain chemical environments.[9]

Potential Degradation Pathways:

  • Photodegradation: Exposure to UV or visible light can lead to the degradation of nitroaromatic compounds.[10]

  • Thermal Decomposition: At elevated temperatures, nitroanilines can decompose, potentially releasing toxic fumes of nitrogen oxides.[9]

  • Hydrolytic Instability: The stability in aqueous solutions can be pH-dependent.

  • Oxidation: The amino group is susceptible to oxidation.

Experimental Protocols

To address the lack of specific data, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Isothermal Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath.

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the analytical range.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

  • Data Reporting:

    • Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Stability Assessment

A comprehensive stability assessment should evaluate the impact of temperature, light, and pH.

Methodology (using Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound into a TGA or DSC pan.

  • TGA Analysis:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate.

    • Monitor the mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.

  • DSC Analysis:

    • Heat the sample in a sealed pan alongside an empty reference pan.

    • Measure the difference in heat flow between the sample and the reference to identify endothermic (melting) and exothermic (decomposition) events.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in a relevant solvent and place them in transparent containers.

    • Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure:

    • Expose the test samples to a controlled light source (e.g., a xenon arc lamp) that mimics natural sunlight, according to ICH Q1B guidelines.

  • Analysis:

    • At specified time intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples by HPLC to determine the concentration of the remaining this compound and to detect the formation of any degradation products.

Methodology:

  • Solution Preparation:

    • Prepare solutions of this compound in buffer solutions of different pH values (e.g., pH 4, 7, and 9).

  • Incubation:

    • Store the solutions at a constant temperature (e.g., 50 °C) for a specified period.

  • Analysis:

    • At different time intervals, withdraw aliquots and analyze them by HPLC to determine the concentration of the remaining compound.

  • Data Analysis:

    • Determine the rate of hydrolysis from the change in concentration over time.

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate in constant temperature shaker bath B->C D Settle or centrifuge C->D E Withdraw supernatant D->E F Dilute aliquot E->F G Quantify by HPLC F->G

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_thermal Thermal Stability cluster_photo Photostability cluster_hydrolytic Hydrolytic Stability Start This compound Sample TGA TGA Analysis Start->TGA DSC DSC Analysis Start->DSC Light Light Exposure (vs. Dark Control) Start->Light pH Incubate at different pH values Start->pH HPLC_Photo HPLC Analysis Light->HPLC_Photo HPLC_Hydro HPLC Analysis pH->HPLC_Hydro

Caption: Overview of Stability Testing Workflow.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development. While direct quantitative data is limited, the provided information on structural analogs and detailed experimental protocols offers a robust framework for empirical investigation. The outlined methodologies for solubility determination and stability assessment will enable the generation of crucial data to support the development and application of this compound.

References

An In-Depth Technical Guide to 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Ethoxy-5-nitroaniline, a significant chemical intermediate in the synthesis of various organic compounds, particularly azo dyes. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. The guide is intended to serve as a crucial resource for professionals in research and development, offering a foundational understanding of this compound's synthesis and characteristics.

Chemical and Physical Properties

This compound, also known as 5-nitro-o-phenetidine, is a nitroaromatic compound. Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C8H10N2O3[1]
Molecular Weight 182.18 g/mol [1]
Melting Point 97 °C[2]
Boiling Point 355.56 °C (estimated)
Appearance Not specified, likely a crystalline solid
IUPAC Name This compound[1]
CAS Number 136-79-8[1]
InChI Key AMMPGYPPRLWMLW-UHFFFAOYSA-N[1]
SMILES CCOc1ccc(cc1N)--INVALID-LINK--=O[2]

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent: the nitration of 2-ethoxyaniline and the nucleophilic aromatic substitution (SNAr) of a halogenated nitrobenzene (B124822) derivative. A detailed protocol for the nitration of an aniline (B41778) derivative is provided below, adapted from a standard procedure for a similar compound.[3]

Experimental Protocol: Synthesis via Nitration of 2-Ethoxyaniline

This protocol details the synthesis of this compound through the electrophilic aromatic substitution (nitration) of 2-ethoxyaniline. The amino group of the starting material is first protonated in strong acid, which directs the incoming nitro group primarily to the meta-position relative to the amino group (para- to the ethoxy group).

Materials and Reagents:

  • 2-Ethoxyaniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/salt bath

  • Beakers

  • Büchner funnel and filtration flask

  • pH paper or pH meter

Procedure:

  • Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice/salt bath to below 0 °C. Slowly add 2-ethoxyaniline to the cold, stirring sulfuric acid while maintaining the temperature below 10 °C. This forms the 2-ethoxyanilinium sulfate (B86663) salt.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding the required volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture to the stirred solution of the amine salt using a dropping funnel. It is crucial to maintain the reaction temperature at or below 0 °C throughout the addition to minimize the formation of by-products. After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product. Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to precipitate the free amine.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Safety Precautions:

  • This procedure must be carried out in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • 2-Ethoxyaniline and this compound are toxic upon inhalation, ingestion, or skin contact. Avoid exposure.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound is available.[1] The expected signals would correspond to the ethoxy protons (a triplet and a quartet), and the aromatic protons, which would show splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR, IR, and Mass Spectrometry

¹³C NMR of 2-Methoxy-5-nitroaniline Hydrochloride: Data is available for the hydrochloride salt of the methoxy (B1213986) analog.[4] The spectrum would be expected to show signals for the aromatic carbons and the methoxy carbon. For this compound, two signals for the ethoxy carbons would also be present.

IR Spectroscopy: The IR spectrum of a nitroaniline derivative would be expected to show characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong absorptions for the symmetric and asymmetric stretching of the nitro group (around 1350 cm⁻¹ and 1530 cm⁻¹ respectively).

Mass Spectrometry of 2-Methoxy-5-nitroaniline: The mass spectrum of the methoxy analog shows a molecular ion peak (m/z) corresponding to its molecular weight (168 g/mol ).[5] For this compound, the molecular ion peak would be expected at an m/z of 182.

Signaling Pathways and Logical Relationships

Extensive literature searches did not reveal any documented involvement of this compound in biological signaling pathways. Its primary role is established as a synthetic intermediate. The logical workflow for its synthesis is presented below.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 2-Ethoxyaniline 2-Ethoxyaniline Protonation Protonation 2-Ethoxyaniline->Protonation H2SO4 Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitration Nitration Nitrating Mixture (HNO3/H2SO4)->Nitration Protonation->Nitration Neutralization Neutralization Nitration->Neutralization NaOH Purification Purification Neutralization->Purification Recrystallization This compound This compound Purification->this compound

Caption: A logical workflow for the synthesis of this compound.

The following diagram illustrates the reaction mechanism for the nitration of 2-ethoxyaniline, a key step in the synthesis of this compound.

Nitration_Mechanism cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O Ethoxyaniline 2-Ethoxyaniline Water H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) Ethoxyaniline->Sigma_Complex + NO₂⁺ Final_Product This compound Sigma_Complex->Final_Product - H⁺ (to HSO₄⁻)

Caption: The reaction mechanism for the nitration of 2-ethoxyaniline.

References

An In-depth Technical Guide to 2-Ethoxy-5-nitroaniline: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitroaniline, a significant intermediate in the synthesis of various organic compounds. While a singular "discovery" event for this specific molecule is not prominently documented in historical chemical literature, its existence and utility are rooted in the broader development of nitroaniline chemistry, which has been pivotal in the dye industry and in the creation of pharmaceuticals and other specialty chemicals.

Introduction and Historical Context of Nitroanilines

Nitroanilines are a class of organic compounds that are derivatives of aniline (B41778) containing a nitro group. The development of synthetic methods for these compounds was closely tied to the burgeoning synthetic dye industry in the late 19th and early 20th centuries. Compounds like 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline (B120555) are foundational chemicals used as precursors to a wide array of other molecules.[1][2][3] The synthesis of substituted nitroanilines, such as this compound, represents a refinement of these early synthetic strategies to create molecules with specific electronic and steric properties for targeted applications.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in organic synthesis. A summary of its key quantitative data is presented below.

PropertyValue
IUPAC Name This compound
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS Number 136-79-8

A comprehensive table of computed properties is provided by PubChem.[4]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, often involving electrophilic aromatic substitution and functional group interconversion. A common strategy involves the nitration of an appropriately substituted aniline or anisidine derivative. The following represents a plausible synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_nitration Nitration cluster_deprotection Deprotection Start 2-Ethoxyaniline Protect Acetylation (Acetic Anhydride) Start->Protect Protected N-(2-ethoxyphenyl)acetamide Protect->Protected Nitrate Nitration (HNO3, H2SO4) Protected->Nitrate Nitrated N-(2-ethoxy-5-nitrophenyl)acetamide Nitrate->Nitrated Deprotect Hydrolysis (Acid or Base) Nitrated->Deprotect Final This compound Deprotect->Final

Caption: A representative synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a related compound, 2-Methyl-5-nitroaniline, which illustrates the key steps of nitration of a substituted aniline.[5] This protocol can be adapted for the synthesis of this compound.

4.1. Materials and Reagents

  • 2-Ethoxyaniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Acetic Anhydride (B1165640)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

4.2. Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

4.3. Procedure

Step 1: Acetylation of 2-Ethoxyaniline

  • In a round-bottom flask, dissolve 2-ethoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture under reflux for a specified time to ensure complete reaction.

  • Pour the cooled reaction mixture into ice water to precipitate the N-(2-ethoxyphenyl)acetamide.

  • Filter the product, wash with cold water, and dry.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

  • In a three-neck round-bottom flask, dissolve the dried N-(2-ethoxyphenyl)acetamide in concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetanilide (B955) from step 1, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for a few hours at room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2-ethoxy-5-nitrophenyl)acetamide.

  • Filter the product, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide

  • In a round-bottom flask, suspend the dried N-(2-ethoxy-5-nitrophenyl)acetamide in an aqueous solution of sulfuric acid or sodium hydroxide.

  • Heat the mixture under reflux until the hydrolysis is complete (as monitored by TLC).

  • If acidic hydrolysis is used, cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the this compound. If basic hydrolysis is used, the product may precipitate upon cooling.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Applications and Significance

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its functional groups—the amine, the ethoxy group, and the nitro group—can be selectively modified to build diverse molecular architectures. It has been used in the production of azo dyes and pigments. In the context of drug development, substituted nitroanilines are important precursors for the synthesis of pharmacologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized, while the ethoxy group can influence the solubility and metabolic stability of the final molecule.

Conclusion

While the specific historical details of the first synthesis of this compound are not well-documented, its chemical lineage is firmly established within the broader history of nitroaniline chemistry. The synthetic methodologies developed for this class of compounds have been instrumental in various fields, from industrial dyes to modern pharmaceuticals. The provided technical information on its properties and synthesis serves as a valuable resource for researchers and professionals in the chemical sciences.

References

2-Ethoxy-5-nitroaniline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Ethoxy-5-nitroaniline. The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound. This document summarizes key quantitative data, outlines emergency procedures, and provides visual workflows for critical safety operations.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes these key characteristics.

PropertyValue
CAS Number 136-79-8
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Appearance Not specified in provided results
Melting Point Not specified in provided results
Boiling Point 358.3 °C at 760 mmHg
Density 1.264 g/cm³
Flash Point 170.5 °C

Toxicological Data

The toxicological profile of this compound is crucial for risk assessment and for establishing appropriate safety measures. The available acute toxicity data is presented below.

Test TypeRoute of ExposureSpeciesDose/DurationToxic Effects
LD50 (Lethal Dose, 50% kill)IntraperitonealRodent - rat470 mg/kgDetails of toxic effects not reported other than lethal dose value.
TDLo (Lowest Published Toxic Dose)OralRodent - rat2275 mg/kg/91D-ILiver - other changes, Blood - other changes

Experimental Protocol for Acute Toxicity Studies (General Methodology)

While specific experimental protocols for the cited studies on this compound are not detailed in the available literature, a general methodology for such toxicological assessments, based on established guidelines (e.g., OECD Test Guidelines), is as follows:

1. Test Animals: Healthy, young adult laboratory animals of a specific strain (e.g., Wistar rats) are used. They are acclimated to the laboratory conditions for a specified period before the study.

2. Dose Administration:

  • LD50 Study (Intraperitoneal): The test substance is dissolved or suspended in a suitable vehicle. A single dose is administered via intraperitoneal injection to several groups of animals at varying dose levels. A control group receives the vehicle alone.

  • TDLo Study (Oral): The test substance is typically administered by gavage. Dosing occurs repeatedly over a specified period (e.g., daily for 91 days). Multiple dose groups are used, along with a control group.

3. Observation: Animals are observed for signs of toxicity, morbidity, and mortality at regular intervals after dosing. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

4. Necropsy and Histopathology: At the end of the study, all animals are humanely euthanized. A full necropsy is performed on all animals. For the TDLo study, organs and tissues are collected, weighed, and examined macroscopically. Histopathological examination of selected organs, particularly the liver and blood as indicated by the toxic effects, is conducted to identify any cellular changes.

5. Data Analysis: The dose-response relationship is evaluated. For the LD50 study, the dose that is lethal to 50% of the test animals is calculated using statistical methods. For the TDLo study, the lowest dose that produces a toxic effect is identified.

Hazard Identification and GHS Classification

Although a specific GHS classification for this compound was not found in the provided search results, based on the available toxicity data and the nature of similar aromatic nitro compounds, it should be handled as a substance with the following potential hazards:

  • Acute Toxicity: The LD50 and TDLo data suggest that this compound can be harmful if ingested or absorbed.

  • Target Organ Toxicity: The reported effects on the liver and blood indicate the potential for target organ damage with repeated exposure.

  • Skin and Eye Irritation: As with many aniline (B41778) derivatives, there is a potential for skin and eye irritation upon contact.

  • Environmental Hazards: Nitroaromatic compounds can be hazardous to the aquatic environment.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound.

4.1. Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing: A laboratory coat or chemical-resistant apron should be worn. For operations with a higher risk of exposure, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If work cannot be conducted in a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4.3. Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Remove contaminated clothing promptly and wash it before reuse.

4.4. Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures

5.1. First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes, including oxides of nitrogen and carbon.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

5.3. Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (see Section 4.2). Ensure adequate ventilation.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation. Place it into a suitable, labeled container for disposal.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed container for disposal.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service for proper disposal.

Visual Safety Workflows

The following diagrams illustrate the logical workflows for handling a chemical spill and responding to a personal exposure incident.

Spill_Response_Workflow cluster_spill Spill Detected cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_final Final Steps Spill This compound Spill Evacuate Evacuate Immediate Area Spill->Evacuate Assess Risk Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb/Sweep Up Material Contain->Absorb Collect Collect in Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Exposure Personal Exposure to This compound Remove Remove from Exposure Source Exposure->Remove Decontaminate Flush Affected Area (Skin/Eyes for 15 min) Remove->Decontaminate RemoveClothing Remove Contaminated Clothing Remove->RemoveClothing SeekMedical Seek Immediate Medical Attention Decontaminate->SeekMedical RemoveClothing->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: First aid response workflow for personal exposure.

A Deep Dive into 2-Ethoxy-5-nitroaniline: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-5-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure and electronic properties is crucial for its application and development. Due to a lack of extensive published experimental and computational studies on this specific molecule, this technical guide provides a comprehensive theoretical framework based on computational methods and data from closely related analogs, such as 2-methoxy-5-nitroaniline (B165355) and other nitroaniline derivatives. This document outlines the predicted molecular geometry, vibrational modes (FT-IR and FT-Raman), and electronic characteristics (UV-Vis, HOMO-LUMO) of this compound, employing principles of density functional theory (DFT). Furthermore, it details standardized experimental protocols for its synthesis and spectroscopic characterization, offering a foundational resource for further research and development.

Introduction

Substituted nitroanilines are a class of organic compounds that serve as important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring gives rise to interesting electronic and optical properties. This compound, a derivative of this class, is of interest for its potential as a building block in the development of novel therapeutic agents and functional materials.

This guide focuses on the theoretical and computational characterization of this compound. By leveraging computational chemistry, we can predict its structural and electronic properties, providing valuable insights that can guide experimental work. The following sections will detail the predicted molecular structure, vibrational and electronic spectra, and frontier molecular orbitals. Additionally, comprehensive experimental protocols for the synthesis and analysis of this compound are provided.

Theoretical and Computational Methodology

The theoretical data presented in this guide are based on computational methods widely applied to similar organic molecules. Density Functional Theory (DFT) is a robust method for predicting molecular properties with a good balance between accuracy and computational cost.

G cluster_0 Computational Workflow cluster_1 Output Data A Molecular Structure Input B Geometry Optimization (DFT/B3LYP) A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry D Electronic Properties (TD-DFT) B->D Optimized Geometry E Optimized Bond Lengths & Angles B->E F Vibrational Frequencies (FT-IR, FT-Raman) C->F G UV-Vis Spectra & Electronic Transitions D->G H HOMO-LUMO Energies D->H

Caption: Computational workflow for theoretical analysis.

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311G(d,p). This level of theory has been shown to provide reliable predictions for the geometries and vibrational frequencies of many organic compounds.[1][2] Time-dependent DFT (TD-DFT) is employed for the prediction of electronic absorption spectra.

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene (B151609) ring substituted with an ethoxy group at position 2, a nitro group at position 5, and an amino group at position 1. The optimized geometry is predicted to be nearly planar, with the exception of the methyl group of the ethoxy substituent.[3]

Caption: Molecular structure of this compound.

Predicted Geometrical Parameters

The bond lengths and angles are predicted based on DFT calculations performed on analogous molecules. These values provide a quantitative description of the molecular geometry.

Parameter Predicted Value (Å) Parameter Predicted Value (°)
C-C (aromatic)1.39 - 1.41C-C-C (aromatic)118 - 121
C-N (amino)~1.38H-N-H~113
C-N (nitro)~1.48O-N-O~124
N-O (nitro)~1.23C-O-C~118
C-O~1.36
O-C (ethyl)~1.43
C-C (ethyl)~1.52

Table 1: Predicted geometrical parameters for this compound based on data from similar compounds.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. The predicted vibrational frequencies for this compound, based on calculations for similar molecules, are summarized below.[1]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectrum
N-H stretching (asymmetric)~3500FT-IR, FT-Raman
N-H stretching (symmetric)~3400FT-IR, FT-Raman
C-H stretching (aromatic)3100 - 3000FT-IR, FT-Raman
C-H stretching (aliphatic)3000 - 2850FT-IR, FT-Raman
N-O stretching (asymmetric)~1580FT-IR
N-H scissoring~1620FT-IR
C=C stretching (aromatic)1600 - 1450FT-IR, FT-Raman
N-O stretching (symmetric)~1340FT-IR
C-N stretching (amino)~1300FT-IR, FT-Raman
C-O-C stretching~1250FT-IR
C-N stretching (nitro)~850FT-IR, FT-Raman

Table 2: Predicted vibrational frequencies for this compound.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound are largely determined by the interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing nitro group.

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is expected to show characteristic bands in the UV-visible region due to π → π* and n → π* electronic transitions. Based on studies of similar nitroaniline compounds, significant absorption maxima are predicted in the range of 300-400 nm.[4][5]

Parameter Predicted Value
λmax~380 nm

Table 3: Predicted UV-Vis absorption maximum for this compound.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. For this compound, the HOMO is expected to be localized on the amino group and the aromatic ring, while the LUMO is predicted to be concentrated on the nitro group.

The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[6][7]

Parameter Predicted Value (eV)
EHOMO~ -6.0
ELUMO~ -2.2
ΔE (HOMO-LUMO Gap)~ 3.8

Table 4: Predicted frontier molecular orbital energies for this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

G cluster_0 Experimental Workflow cluster_1 Analytical Techniques A Synthesis of this compound B Purification (Recrystallization/Chromatography) A->B C Structural Characterization B->C D Purity Assessment C->D E FT-IR Spectroscopy C->E F FT-Raman Spectroscopy C->F G UV-Vis Spectroscopy C->G H 1H and 13C NMR Spectroscopy C->H I Mass Spectrometry C->I J HPLC/GC D->J

Caption: Experimental workflow for synthesis and characterization.

Synthesis of this compound

A plausible synthetic route involves a nucleophilic aromatic substitution reaction.[8]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-nitroaniline in an excess of ethanol.

  • Add a stoichiometric equivalent of sodium hydroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy:

  • Sample Preparation: Place a small amount of the powdered sample in a glass capillary tube.

  • Data Acquisition: Record the FT-Raman spectrum using a suitable laser excitation wavelength (e.g., 1064 nm) in the range of 4000-50 cm⁻¹.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum in the range of 200-800 nm using a quartz cuvette.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Chemical shifts should be referenced to an internal standard (e.g., TMS).

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of this compound. While direct experimental and computational studies on this molecule are limited, by leveraging data from analogous compounds and established computational methodologies, we have presented a robust predictive model of its molecular structure, vibrational spectra, and electronic properties. The detailed experimental protocols offer a clear path for the synthesis and characterization of this compound, facilitating further research into its potential applications. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential of this and other substituted nitroanilines in drug development and materials science.

References

A Comprehensive Technical Guide to the Spectral Analysis of 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and interpretation for 2-ethoxy-5-nitroaniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from the close structural analog, 2-methoxy-5-nitroaniline, and established principles of spectroscopic interpretation to present a comprehensive analysis. The information herein serves as a robust reference for researchers and professionals involved in the characterization of similar small molecules.

Chemical Structure and Properties

This compound is an aromatic compound with the chemical formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .[1][2] Its structure features a benzene (B151609) ring substituted with an ethoxy group, a nitro group, and an amino group. These functional groups are key to its chemical reactivity and are the primary focus of spectroscopic analysis.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectral Data Summary

The following tables summarize the expected spectral data for this compound based on analysis of its functional groups and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9d1HAr-H (H-6)
~7.6 - 7.7dd1HAr-H (H-4)
~6.8 - 6.9d1HAr-H (H-3)
~4.8 - 5.0br s2H-NH₂
~4.1 - 4.2q2H-O-CH₂-CH₃
~1.4 - 1.5t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~150 - 152C-2 (C-O)
~141 - 143C-5 (C-NO₂)
~136 - 138C-1 (C-NH₂)
~120 - 122C-4
~115 - 117C-6
~108 - 110C-3
~64 - 66-O-CH₂-CH₃
~14 - 16-O-CH₂-CH₃

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, SharpN-H stretch (asymmetric)
3300 - 3400Medium, SharpN-H stretch (symmetric)
2850 - 3000MediumC-H stretch (aliphatic)
1580 - 1620StrongN-H bend
1500 - 1550StrongNO₂ stretch (asymmetric)
1330 - 1370StrongNO₂ stretch (symmetric)
1200 - 1250StrongC-O-C stretch (asymmetric)
1020 - 1075MediumC-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
182[M]⁺ (Molecular Ion)
153[M - C₂H₅]⁺
136[M - NO₂]⁺
108[M - NO₂ - C₂H₄]⁺

Table 5: Predicted UV-Vis Spectral Data

λmax (nm)SolventInterpretation
~230 - 240Ethanol (B145695)π → π* transition
~380 - 410Ethanoln → π* transition (charge transfer)

Spectral Interpretation

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and ethoxy protons. The aromatic region will display three signals corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group and electron-donating amino and ethoxy groups will cause these signals to appear in the downfield region. The protons of the amino group are expected to produce a broad singlet. The ethoxy group will be characterized by a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl split pattern.

The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The carbons directly attached to the electronegative oxygen, nitrogen, and nitro groups (C-1, C-2, and C-5) are expected to be the most downfield. The chemical shifts of the aliphatic carbons of the ethoxy group will appear in the upfield region.

The infrared spectrum will be dominated by absorptions from the key functional groups. Two sharp peaks in the 3300-3500 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂). Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (-NO₂) group are expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The presence of the ethoxy group will be confirmed by C-O-C stretching bands.

The mass spectrum should exhibit a molecular ion peak at an m/z of 182, corresponding to the molecular weight of this compound. Common fragmentation patterns would include the loss of the ethyl group ([M - 29]), the nitro group ([M - 46]), and subsequent fragmentations of the aromatic ring.

The UV-Visible spectrum is expected to show two main absorption bands. A higher energy band in the UV region (around 230-240 nm) can be attributed to π → π* transitions within the aromatic system. A lower energy band in the visible region (around 380-410 nm) is characteristic of n → π* transitions, often referred to as a charge-transfer band, which is common in nitroaniline derivatives and is responsible for their color.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for this compound.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: 300 MHz or higher (e.g., Bruker AM-300).

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

    • For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation:

    • Spectrometer: FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation:

    • Mass Spectrometer: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or methanol).

    • Prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the spectrum over a wavelength range of 200-800 nm.

    • Use the pure solvent as a blank.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR FT-IR FT-IR Sample->FT-IR MS MS Sample->MS UV-Vis UV-Vis Sample->UV-Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FT-IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment UV-Vis->Structure_Elucidation

Caption: Workflow for the spectral analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Ethoxy-5-nitroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethoxy-5-nitroaniline as a versatile intermediate in organic synthesis, with a primary focus on its application in the production of azo dyes and its potential as a building block for pharmaceutical agents. While specific experimental data for this compound is limited in publicly available literature, its chemical behavior is analogous to its close structural relative, 2-Methoxy-5-nitroaniline. The protocols and data presented herein are based on established procedures for this and similar aromatic amines and can be readily adapted by researchers.

Core Applications

This compound is a valuable aromatic amine intermediate primarily utilized in two key areas of organic synthesis:

  • Azo Dye and Pigment Synthesis: The presence of a primary aromatic amine group allows for facile conversion into a diazonium salt. This reactive intermediate readily undergoes coupling reactions with electron-rich aromatic compounds (coupling components) to form a diverse range of azo dyes. The ethoxy and nitro substituents on the aromatic ring influence the final color, fastness, and application properties of the resulting dyes. These dyes are particularly suited for coloring synthetic fibers like polyester (B1180765) and nylon.[1][2]

  • Pharmaceutical Intermediates: Nitroaromatic compounds are important precursors in drug synthesis.[3] Intermediates with similar substitution patterns, such as 4-fluoro-2-methoxy-5-nitroaniline (B580436), are key starting materials in the synthesis of targeted cancer therapies like Osimertinib, an EGFR tyrosine kinase inhibitor.[4] This suggests the potential of this compound as a scaffold for the development of novel therapeutic agents.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of azo dyes using this compound as the diazo component. Researchers should optimize these conditions based on the specific coupling component and desired dye characteristics.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2-ethoxy-5-nitrophenyldiazonium salt, a critical intermediate for azo coupling reactions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Urea (B33335) or Sulfamic Acid (for quenching excess nitrous acid)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, create a suspension of this compound (1.0 molar equivalent) in a mixture of water and concentrated acid (e.g., 2.5-3.0 molar equivalents of H₂SO₄ or HCl).

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring to ensure a fine, uniform slurry.

  • Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 30-60 minutes in the ice bath to ensure the diazotization is complete.

  • Check for the completion of the reaction by spotting the solution onto starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color.

  • Quench the excess nitrous acid by the portion-wise addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative (the paper remains white). A slight effervescence due to the evolution of nitrogen gas may be observed.

  • The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol outlines the general procedure for coupling the freshly prepared diazonium salt with a suitable aromatic coupling component to synthesize an azo dye.

Materials:

  • Cold 2-ethoxy-5-nitrophenyldiazonium salt solution (from Protocol 1)

  • Coupling component (e.g., 2-naphthol, N,N-diethylaniline, resorcinol)

  • Sodium Hydroxide (NaOH) solution (for phenolic couplers)

  • Acetic Acid (for amine couplers)

  • Distilled Water

  • Ice

Procedure:

  • Prepare a solution of the coupling component (1.0 molar equivalent) in an appropriate solvent.

    • For phenolic couplers (e.g., 2-naphthol), dissolve in a cold aqueous solution of sodium hydroxide.

    • For amine couplers (e.g., N,N-diethylaniline), dissolve in a cold acidic solution (e.g., aqueous acetic acid).

  • Cool the coupling component solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling component solution with continuous and efficient stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C. An intensely colored precipitate of the azo dye should form immediately or within a short period.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the dye thoroughly with cold distilled water to remove any unreacted salts and acids.

  • Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixture).

  • Dry the purified dye in a vacuum oven at a suitable temperature.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of monoazo dyes using the analogous 2-Methoxy-5-nitroaniline, which are expected to be comparable for this compound.

Table 1: Reagents and Conditions for Diazotization and Coupling Reactions

ParameterValueReference
Diazotization
Amine2-Methoxy-5-nitroaniline[5][6]
AcidConcentrated H₂SO₄[5][6]
Diazotizing AgentSodium Nitrite (NaNO₂)[5][6]
Temperature0-5 °C[5][6]
Reaction Time30-60 minutes[5]
Coupling
Coupling Components2-Naphthol, N-phenylnaphthylamine, etc.[2]
Solvent for Phenolic CouplersAqueous NaOH[2]
Solvent for Amine CouplersAcetic Acid[6]
Temperature0-5 °C[2][6]
Reaction Time1-2 hours[2]

Table 2: Characterization of Azo Dyes Derived from 2-Methoxy-5-nitroaniline

Coupling ComponentProduct ColorYield (%)λmax (nm) in DMFReference
1-HydroxynaphthaleneYellow62480[2]
2-HydroxynaphthaleneOrange65495[2]
N-PhenylnaphthylamineBrown58526[2]
1,3-DiaminobenzeneBrown60510[2]
1,3-DihydroxybenzeneYellow55475[2]
3-AminophenolOrange57490[2]

Visualizations

Experimental and Logical Workflows

AzoDyeSynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Purification Amine This compound Diazonium Diazonium Salt Solution Amine->Diazonium  1. Acid, 0-5°C Acid Conc. H₂SO₄ / HCl + H₂O Acid->Diazonium Nitrite NaNO₂ Solution Nitrite->Diazonium  2. Dropwise addition Quencher Urea / Sulfamic Acid Quencher->Diazonium  4. Quench excess HNO₂ Diazonium->Diazonium AzoDye Azo Dye Precipitate Diazonium->AzoDye  2. Slow addition Coupler Coupling Component (e.g., 2-Naphthol) Coupler->AzoDye  1. Dissolve, 0-5°C Solvent Solvent (e.g., aq. NaOH) Solvent->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Washing with H₂O Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying PureDye Purified Azo Dye Drying->PureDye

Workflow for the synthesis of azo dyes.

PharmaceuticalIntermediateLogic Start This compound Step1 Reduction of Nitro Group (e.g., with Fe/HCl or H₂/Pd-C) Start->Step1 Diamino 1-Ethoxy-2,4-diaminobenzene Step1->Diamino Step2 Cyclization / Condensation with appropriate reagents Diamino->Step2 Heterocycle Heterocyclic Scaffold (e.g., Benzimidazole derivative) Step2->Heterocycle Step3 Further Functionalization (e.g., Alkylation, Acylation) Heterocycle->Step3 API Active Pharmaceutical Ingredient (API) Step3->API Target Biological Target (e.g., Kinase, Receptor) API->Target  Inhibition / Modulation

References

Application Notes and Protocols: 2-Ethoxy-5-nitroaniline as an Intermediate for Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethoxy-5-nitroaniline as a key intermediate in the synthesis of azo dyes. The protocols and data presented are based on established methodologies for structurally similar compounds, such as 2-Methoxy-5-nitroaniline, and serve as a guide for the synthesis, characterization, and application of novel azo dyes.

Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). They are widely used in the textile, printing, and paper industries. This compound, with its primary aromatic amine, is an excellent candidate for the diazotization reaction, which is the first step in azo dye synthesis. The resulting diazonium salt is then coupled with various electron-rich aromatic compounds to produce a wide range of colors.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine of this compound is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C).

  • Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo dye.

Experimental Protocols

The following protocols are adapted from established procedures for similar nitroaniline derivatives and provide a framework for the synthesis of azo dyes using this compound.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Sulfamic Acid or Urea (B33335) (to destroy excess nitrous acid)

  • Starch-iodide paper (for testing completion)

Procedure:

  • In a beaker, create a suspension of this compound (1 molar equivalent) in a mixture of water and a concentrated acid (e.g., 2.5-3 molar equivalents of HCl).

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring to ensure a fine, uniform suspension.

  • Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, maintaining the temperature between 0-5 °C.

  • Continue stirring for an additional 30-60 minutes after the addition is complete.

  • Check for the completion of the diazotization reaction by spotting the solution onto starch-iodide paper. The presence of excess nitrous acid will result in a blue-black color, indicating the reaction is complete.

  • If necessary, add a small amount of sulfamic acid or urea to quench any excess nitrous acid until the starch-iodide test is negative. The resulting cold solution contains the diazonium salt and is ready for the coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol outlines the general procedure for coupling the diazonium salt with a suitable coupling component.

Materials:

  • Cold diazonium salt solution from Protocol 1

  • Coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

  • Appropriate solvent for the coupling component (e.g., aqueous sodium hydroxide (B78521) for phenols, acidic solution for anilines)

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling component (1 molar equivalent) in a suitable solvent and cool the solution to 0-5 °C in an ice bath.

    • For phenolic coupling components (e.g., 2-naphthol), dissolve in a weakly alkaline solution (pH 8-10).

    • For aniline-based coupling components, dissolve in a weakly acidic solution (pH 4-5).

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C throughout the addition.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The colored azo dye should precipitate.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Data Presentation

The following tables summarize hypothetical quantitative data for a disperse dye synthesized from this compound and a generic coupling component, based on typical values for similar dyes.

Table 1: Synthesis and Characterization Data

ParameterValue
Starting MaterialThis compound
Coupling Component2-Naphthol
Yield75-85%
Melting Point>200 °C (decomposes)
λmax (in Ethanol)450-550 nm
Molar Extinction Coefficient (ε)>25,000 L mol⁻¹ cm⁻¹

Table 2: Fastness Properties of the Synthesized Dye on Polyester Fabric

Fastness PropertyTest MethodRating (1-5 Scale)
Light FastnessISO 105-B024-5
Wash Fastness (Color Change)ISO 105-C064-5
Wash Fastness (Staining)ISO 105-C064
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124
Sublimation FastnessISO 105-P014

Note: The ratings are on a scale of 1 (poor) to 5 (excellent).

Visualizations

Synthesis Pathway

G A This compound B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Azo Dye B->D Azo Coupling 0-5 °C C Coupling Component (e.g., 2-Naphthol) C->D

Caption: General synthesis pathway for azo dyes from this compound.

Experimental Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup & Purification A Suspend this compound in Acid/Water B Cool to 0-5 °C A->B C Add NaNO₂ Solution Dropwise B->C D Stir for 30-60 min C->D G Add Diazonium Salt Slowly D->G Diazonium Salt Solution E Dissolve Coupling Component F Cool to 0-5 °C E->F F->G H Stir for 1-2 hours G->H I Filter Precipitate H->I Crude Dye Precipitate J Wash with Cold Water I->J K Recrystallize J->K L Dry Final Product K->L

Caption: Detailed experimental workflow for azo dye synthesis.

Logical Relationship of Synthesis Steps

G Start Start Diazotization Diazotization of This compound Start->Diazotization Coupling Azo Coupling with Electron-Rich Aromatic Diazotization->Coupling Isolation Isolation and Purification of Azo Dye Coupling->Isolation Characterization Characterization (Spectroscopy, etc.) Isolation->Characterization End End Characterization->End

Caption: Logical flow of the azo dye synthesis and characterization process.

Application Notes and Protocols: 2-Ethoxy-5-nitroaniline in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Ethoxy-5-nitroaniline as a versatile building block in the synthesis of heterocyclic compounds with promising applications in pharmaceutical research. While direct research on the pharmaceutical applications of this compound is limited, its structural similarity to other substituted nitroanilines allows for the exploration of its potential in developing novel therapeutic agents. This document outlines its primary application as a precursor for the synthesis of benzimidazole (B57391) derivatives, a class of compounds renowned for their diverse pharmacological activities.

Application: Synthesis of Benzimidazole Scaffolds

This compound serves as a valuable starting material for the synthesis of substituted benzimidazoles. The general synthetic strategy involves two key steps: the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable one-carbon synthon, typically an aldehyde. The resulting 5-ethoxybenzimidazole scaffold can be further functionalized to generate a library of compounds for screening against various therapeutic targets.

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and compounds derived from this compound are hypothesized to share this potential.[1]

Potential Therapeutic Areas for 5-Ethoxybenzimidazole Derivatives:

Therapeutic AreaRationale and Potential Mechanism of ActionRepresentative Data for Analogous Benzimidazole Compounds (Note: Data is not for this compound derivatives)
Antimicrobial Benzimidazole derivatives can interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall synthesis.[1][2][3][4] The ethoxy substituent may influence the lipophilicity and cell permeability of the compounds, potentially enhancing their antimicrobial efficacy.Antifungal Activity: Certain benzimidazole-hydrazone compounds have shown notable activity against Candida species, with LD50 values ranging from 126.33 to 368.72 µg/mL in toxicity assays.[2]
Antiviral The benzimidazole core is a key component of several antiviral drugs. It can act as a non-nucleoside inhibitor of viral polymerases or interfere with other viral replication processes.General Antiviral Potential: While specific data for 5-ethoxybenzimidazole derivatives is unavailable, the broader class of benzimidazoles has been extensively investigated for antiviral properties against a range of viruses.
Anticancer Substituted benzimidazoles have been shown to inhibit various kinases involved in cancer cell signaling pathways, leading to apoptosis and cell cycle arrest. The specific substitution pattern on the benzimidazole ring can be tailored to achieve selectivity for different kinase targets.Kinase Inhibition: Pyrimidine-based inhibitors, which can be conceptually linked to heterocyclic scaffolds derived from aniline (B41778) precursors, have demonstrated potent inhibition of Aurora A kinase with IC50 values less than 200 nM in cancer cell lines.[5]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of benzimidazoles from o-nitroanilines and can be applied to this compound.

2.1. Protocol 1: Reduction of this compound to 4-Ethoxy-benzene-1,2-diamine

This protocol describes the chemical reduction of the nitro group to an amine, a crucial step to prepare the precursor for benzimidazole synthesis.

Materials:

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Ethoxy-benzene-1,2-diamine, which can be used in the next step without further purification.

2.2. Protocol 2: Synthesis of 2-Substituted-5-ethoxy-1H-benzimidazoles

This protocol outlines the cyclization of the resulting diamine with an aromatic aldehyde to form the benzimidazole ring.

Materials:

  • 4-Ethoxy-benzene-1,2-diamine (from Protocol 2.1)

  • Aromatic aldehyde (1 equivalent)

  • Ethanol or Methanol (B129727)

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 4-Ethoxy-benzene-1,2-diamine (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for the Synthesis of Bioactive Benzimidazoles

G Synthesis of Bioactive Benzimidazoles from this compound A This compound B Reduction (e.g., SnCl2/HCl) A->B C 4-Ethoxy-benzene-1,2-diamine B->C D Cyclization with Aromatic Aldehyde C->D E 2-Aryl-5-ethoxy-1H-benzimidazole D->E F Biological Screening (Antimicrobial, Antiviral, Anticancer) E->F G Lead Compound Identification F->G

Caption: Synthetic route from this compound to potential drug candidates.

Hypothetical Signaling Pathway Targeted by Benzimidazole Derivatives

G Hypothetical Kinase Inhibition by a Benzimidazole Derivative cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Oncogenic Kinase (e.g., Aurora Kinase) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor 5-Ethoxybenzimidazole Derivative Inhibitor->Kinase Inhibits

Caption: Potential mechanism of action for anticancer activity.

References

Application Note and Protocol for the Nitration of 2-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of substituted anilines is a cornerstone of synthetic organic chemistry, providing essential intermediates for the pharmaceutical, dye, and agrochemical industries. Direct nitration of anilines can be problematic due to the powerful activating and ortho-, para-directing nature of the amino group, which often leads to multiple products and significant oxidation.[1] To circumvent these issues, a common and effective strategy involves the protection of the amino group, typically as an acetanilide (B955). This approach modulates the reactivity of the aromatic ring and offers improved regioselectivity for the subsequent nitration step.[2] This document provides a detailed protocol for the nitration of 2-ethoxyaniline via a three-step process: acetylation of the amine, nitration of the resulting N-(2-ethoxyphenyl)acetamide, and subsequent deprotection to yield the desired nitro-2-ethoxyaniline isomers.

Overall Reaction Scheme

The synthetic route involves a three-step process: protection of the amino group by acetylation, followed by nitration, and concluding with deprotection via hydrolysis.

Step 1: Acetylation

2-ethoxyaniline + Acetic Anhydride (B1165640) → N-(2-ethoxyphenyl)acetamide

Step 2: Nitration

N-(2-ethoxyphenyl)acetamide + HNO₃/H₂SO₄ → N-(2-ethoxy-x-nitrophenyl)acetamide

Step 3: Deprotection (Hydrolysis)

N-(2-ethoxy-x-nitrophenyl)acetamide + HCl/H₂O → x-nitro-2-ethoxyaniline

Experimental Protocols

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Concentrated sulfuric and nitric acids are highly corrosive and potent oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • 2-Ethoxyaniline and its nitrated derivatives are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.

  • The nitration reaction is highly exothermic; therefore, strict temperature control is crucial to prevent runaway reactions.

Step 1: Protection of the Amino Group (Acetylation)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-ethoxyaniline in 50 mL of glacial acetic acid.

  • Addition of Acetic Anhydride: Slowly add 1.3 equivalents of acetic anhydride to the solution.

  • Reaction: Heat the mixture to reflux (approximately 118°C) for 2 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline (B41778) is completely consumed.

  • Workup: After cooling, pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, wash it thoroughly with cold water, and dry it to obtain N-(2-ethoxyphenyl)acetamide.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide
  • Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-(2-ethoxyphenyl)acetamide to 30 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath. Stir until all the solid dissolves.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 6 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration Reaction: Cool the acetanilide solution to 0-5°C. Add the nitrating mixture dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction Time: Stir the mixture at 0-5°C for an additional 2 hours after the addition is complete.

  • Workup: Carefully pour the reaction mixture over crushed ice to precipitate the nitrated acetanilide.

  • Isolation: Filter the solid product, wash it extensively with cold water until the washings are neutral, and dry the product.

Step 3: Deprotection (Acidic Hydrolysis)
  • Reaction Setup: Place the crude nitrated acetanilide in a round-bottom flask.

  • Hydrolysis: Add a mixture of 50 mL of ethanol (B145695) and 25 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours, or until TLC analysis confirms the complete disappearance of the starting material.[2]

  • Workup: Cool the reaction mixture and neutralize it carefully with a sodium hydroxide (B78521) solution to precipitate the crude nitro-2-ethoxyaniline.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

Step 4: Purification

The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol to isolate the desired isomer(s).

Data Presentation

The following table summarizes the representative quantitative data for this multi-step synthesis.

StepReactantMolar Mass ( g/mol )AmountMolesReagentMolar Mass ( g/mol )Amount/VolumeMolesProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
1. Acetylation 2-Ethoxyaniline137.1810.0 g0.073Acetic Anhydride102.09~9.7 mL0.095N-(2-ethoxyphenyl)acetamide179.2213.0812.192.5
2. Nitration N-(2-ethoxyphenyl)acetamide179.2212.1 g0.067Nitric Acid (70%)63.01~4.7 mL0.074N-(2-ethoxy-x-nitrophenyl)acetamide224.2115.0213.287.9
3. Hydrolysis N-(2-ethoxy-x-nitrophenyl)acetamide224.2113.2 g0.059Conc. HCl36.4625 mL-x-nitro-2-ethoxyaniline182.1810.749.588.5

Experimental Workflow Diagram

Nitration_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis & Purification A1 Dissolve 2-Ethoxyaniline in Glacial Acetic Acid A2 Add Acetic Anhydride A1->A2 A3 Reflux for 2 hours A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter and Dry Product A4->A5 N1 Dissolve Acetanilide in Conc. H2SO4 A5->N1 N-(2-ethoxyphenyl)acetamide N2 Cool to 0-5°C N1->N2 N4 Add Nitrating Mix Dropwise N2->N4 N3 Prepare Nitrating Mix (HNO3/H2SO4) N3->N4 N5 Stir for 2 hours at 0-5°C N4->N5 N6 Pour over Ice N5->N6 N7 Filter and Dry Product N6->N7 H1 Reflux Nitrated Acetanilide with HCl/Ethanol N7->H1 Nitrated Acetanilide H2 Neutralize with NaOH H1->H2 H3 Filter and Dry Crude Product H2->H3 H4 Purify by Column Chromatography or Recrystallization H3->H4 Final_Product Final_Product H4->Final_Product Pure x-nitro-2-ethoxyaniline

Caption: Workflow for the synthesis of nitro-2-ethoxyaniline.

References

Application Notes and Protocols for the Analysis of 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed proposed methodologies for the analysis of 2-Ethoxy-5-nitroaniline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are based on established methods for structurally similar aromatic amines and nitroaniline compounds and are intended to serve as a comprehensive starting point for method development and validation.

Introduction to this compound Analysis

This compound, also known as 5-nitro-o-phenetidine, is an aromatic amine used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Accurate and reliable analytical methods are essential for its quality control, impurity profiling, and stability testing. The choice between HPLC and GC will depend on factors such as the sample matrix, required sensitivity, and the thermal stability of the analyte. HPLC is generally preferred for polar and potentially thermolabile compounds like nitroanilines, while GC can offer high sensitivity, particularly when coupled with a mass spectrometer (MS).[1][2]

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is designed for the quantification of this compound in various sample matrices. The methodology is adapted from established procedures for other nitroaniline compounds.[1]

Experimental Protocol

2.1.1. Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[1]

  • Column: A C18 reversed-phase column is recommended. Typical dimensions would be 4.6 mm x 150 mm with a 5 µm particle size.[1]

2.1.2. Reagents and Standards

  • Solvents: HPLC-grade acetonitrile (B52724) and water are required.[3][4]

  • Mobile Phase Modifier: Phosphoric acid or formic acid can be used to control the pH of the mobile phase. For Mass Spectrometry (MS) compatible methods, 0.1% formic acid is preferred.[3][5]

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile in a volumetric flask.[4]

    • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

2.1.3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% phosphoric acid or formic acid.[3][4] The exact ratio should be optimized to achieve a suitable retention time and resolution.

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound. Based on similar nitroaniline compounds, a primary detection wavelength of around 280 nm or 410 nm is proposed. A DAD can be used to monitor multiple wavelengths for improved specificity.[1]

  • Run Time: Approximately 10-15 minutes, sufficient to allow for the elution of the analyte and any major impurities.

2.1.4. Sample Preparation

  • For Drug Substance: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

  • For Drug Product (e.g., Tablets): Crush a representative number of tablets, accurately weigh a portion of the powder, and extract the analyte with a suitable solvent (e.g., methanol or acetonitrile). The extraction may involve sonication and centrifugation.[1]

  • For Biological Matrices: A protein precipitation or liquid-liquid extraction step will be necessary to remove matrix interferences.[1]

  • Final Step: All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Data Presentation: Expected HPLC Performance

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. These values are based on typical performance for similar nitroaniline compounds.

ParameterExpected Value
Retention Time (tR) 3 - 8 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography (GC) Method

This proposed GC method is suitable for the sensitive and selective analysis of this compound, assuming the compound is thermally stable. Due to the polarity of nitroanilines, derivatization may be required to improve peak shape and thermal stability.[2]

Experimental Protocol

3.1.1. Instrumentation

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended for high selectivity and sensitivity. A Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) can also be used.[1][6]

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[1]

3.1.2. Reagents and Standards

  • Solvents: GC-grade solvents such as dichloromethane, ethyl acetate, or methanol for sample and standard preparation.[1]

  • Carrier Gas: Helium (99.999% purity).[1]

  • Derivatizing Agent (if necessary): Agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents can be used.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. Create calibration standards through serial dilution.[1]

3.1.3. Chromatographic and Mass Spectrometric Conditions

  • Injector Temperature: 250 °C.[6]

  • Injection Mode: Splitless (1 µL injection volume).[6]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • SIM Ions: To be determined from the mass spectrum of the this compound standard. The molecular ion and characteristic fragment ions should be selected.

3.1.4. Sample Preparation

  • For Drug Substance: Dissolve the sample in a suitable volatile solvent.

  • For Drug Product: Extract the analyte using a suitable solvent. The extract may need to be concentrated before analysis.[6]

  • Derivatization (if required): The dried extract or standard can be reconstituted in the derivatizing agent and heated to complete the reaction before injection.

Data Presentation: Expected GC-MS Performance

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are based on typical performance for related aniline (B41778) compounds.[6]

ParameterExpected Value
Retention Time (tR) 10 - 20 minutes
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Method Detection Limit (MDL) 1 - 5 µg/L (in water)
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of this compound.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing prep_sample Prepare Sample (Dissolution/Extraction) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample injection Inject Samples & Standards filter_sample->injection prep_standards Prepare Calibration Standards prep_standards->injection hplc_gc HPLC or GC System Setup hplc_gc->injection acquire_data Acquire Chromatographic Data injection->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calibration Generate Calibration Curve integrate_peaks->calibration quantify Quantify Analyte calibration->quantify

Caption: General workflow for HPLC and GC analysis of this compound.

Conclusion

The HPLC and GC-MS methods proposed in this document provide a comprehensive starting point for the analysis of this compound. The HPLC method is a robust technique suitable for a wide range of applications, while the GC-MS method offers higher sensitivity for trace-level detection, provided the analyte is thermally stable. Method validation according to ICH guidelines is essential before implementation for routine quality control or other regulatory purposes.

References

Application Notes & Protocols for Laboratory Scale-Up of 2-Ethoxy-5-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Ethoxy-5-nitroaniline is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The successful and safe scale-up of its synthesis from a laboratory setting to a larger scale requires careful consideration of reaction parameters, thermal management, and purification strategies. These application notes provide a detailed protocol for a two-step synthesis of this compound, starting from 2-ethoxyaniline, along with critical considerations for scaling up the process. The synthesis involves the acetylation of the amino group of 2-ethoxyaniline, followed by nitration and subsequent deprotection.

Experimental Protocols

Part 1: Synthesis of N-(2-ethoxyphenyl)acetamide (Acetylation)

This initial step protects the amino group of 2-ethoxyaniline to prevent unwanted side reactions during the subsequent nitration.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline in glacial acetic acid.

  • Add sodium acetate to the solution and stir until it is fully dissolved.

  • Slowly add acetic anhydride to the reaction mixture. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice water with constant stirring.

  • The solid N-(2-ethoxyphenyl)acetamide will precipitate out.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-ethoxyphenyl)acetamide.

  • Dry the purified product in a vacuum oven.

Part 2: Synthesis of this compound (Nitration and Hydrolysis)

The protected aniline (B41778) is nitrated at the para position relative to the activating ethoxy group. The acetyl protecting group is then removed by acid hydrolysis in the same pot.

Materials:

  • N-(2-ethoxyphenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (70%)

  • Ice

  • Sodium hydroxide (B78521) solution (50%)

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add N-(2-ethoxyphenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice-salt bath. Stir until all the solid has dissolved.

  • Cool the solution to 0-5°C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of N-(2-ethoxyphenyl)acetamide, ensuring the internal temperature does not exceed 10°C. Careful temperature control is critical to minimize the formation of byproducts.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A yellow solid, N-(2-ethoxy-5-nitrophenyl)acetamide, will precipitate.

  • To hydrolyze the acetamide, slowly heat the mixture to 80-90°C and maintain this temperature for 2-3 hours. Monitor the hydrolysis by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a 50% sodium hydroxide solution until the pH is approximately 7-8. The product, this compound, will precipitate.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Purify the crude this compound by recrystallization from ethanol.

  • Dry the final product in a vacuum oven.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for Laboratory Scale Synthesis

ReagentMolecular Weight ( g/mol )Molar Eq.Laboratory Scale (g)
Part 1: Acetylation
2-Ethoxyaniline137.181.013.7
Acetic Anhydride102.091.212.2
Sodium Acetate82.031.08.2
Glacial Acetic Acid60.05-50 mL
Part 2: Nitration & Hydrolysis
N-(2-ethoxyphenyl)acetamide179.221.017.9
Conc. Sulfuric Acid98.08-100 mL
Fuming Nitric Acid63.011.16.9

Table 2: Typical Yields and Purity for Laboratory Scale Synthesis

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1N-(2-ethoxyphenyl)acetamide17.916.190%>98%
2This compound18.214.680%>99%

Scale-Up Considerations

Scaling up the synthesis of this compound, particularly the nitration step, requires careful attention to safety and process control to manage the highly exothermic nature of the reaction.

  • Heat Management: The nitration reaction is highly exothermic.[2][3][4] Inadequate heat removal can lead to a rapid increase in temperature, resulting in thermal runaway and the formation of dangerous byproducts. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[5] Therefore, a jacketed reactor with efficient cooling is essential. The rate of addition of the nitrating agent must be carefully controlled to match the cooling capacity of the reactor.

  • Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and to prevent the formation of localized hot spots.[6] Inadequate stirring can lead to a buildup of unreacted reagents, which can then react uncontrollably. The use of a powerful overhead stirrer is recommended for larger scale reactions.

  • Reagent Addition: A controlled, slow addition of the nitrating mixture is paramount for safety and to control the reaction rate and temperature.[5]

  • Quenching: The quenching of the reaction mixture on ice is also an exothermic process and must be done slowly and with vigorous stirring to prevent splashing and to ensure efficient heat dissipation.

  • Purification: On a larger scale, recrystallization may require larger volumes of solvent. It is important to select a solvent system that provides good recovery and high purity.

Mandatory Visualization

Synthesis_Workflow cluster_acetylation Part 1: Acetylation cluster_nitration Part 2: Nitration & Hydrolysis start_acetylation 2-Ethoxyaniline step1_acetylation Add Acetic Anhydride & Sodium Acetate in Acetic Acid start_acetylation->step1_acetylation step2_acetylation Reflux step1_acetylation->step2_acetylation step3_acetylation Precipitate in Ice Water step2_acetylation->step3_acetylation step4_acetylation Filter & Wash step3_acetylation->step4_acetylation product_acetylation N-(2-ethoxyphenyl)acetamide step4_acetylation->product_acetylation start_nitration N-(2-ethoxyphenyl)acetamide product_acetylation->start_nitration step1_nitration Dissolve in Conc. H₂SO₄ start_nitration->step1_nitration step2_nitration Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-5°C step1_nitration->step2_nitration step3_nitration Pour onto Ice step2_nitration->step3_nitration step4_hydrolysis Heat to 80-90°C for Hydrolysis step3_nitration->step4_hydrolysis step5_neutralize Neutralize with NaOH step4_hydrolysis->step5_neutralize step6_filter Filter & Wash step5_neutralize->step6_filter final_product This compound step6_filter->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Ethoxy-5-nitroaniline in the Development of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethoxy-5-nitroaniline is an aromatic amine that serves as a versatile precursor in the synthesis of a variety of functional materials. Its molecular structure, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group, makes it an excellent candidate for creating compounds with interesting optical and electronic properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of functional materials, with a primary focus on the synthesis of azo dyes. These dyes are significant in various industries due to their wide range of colors and applications in textiles, printing, and as organic photoconductors.[2][3][4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₃[6][7]
Molecular Weight182.18 g/mol [6][7][8]
Melting Point97 °C[8]
AppearanceNot explicitly available, but expected to be a solid.[9]
SolubilitySparingly soluble in cold water, soluble in hot water and ethanol.[9]

Application: Synthesis of Azo Dyes

Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (-N=N-).[9] They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich component. This compound can be effectively used as the diazo component in this synthesis.

General Workflow for Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-stage process. The first stage is the diazotization of the primary amino group on the this compound to form a reactive diazonium salt. This is typically carried out in an acidic medium at low temperatures. The second stage is the azo coupling, where the diazonium salt acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778) derivative.

Azo_Dye_Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Isolation and Purification A This compound B Dissolve in Acid (e.g., HCl, H₂SO₄) A->B C Cool to 0-5 °C B->C D Add Sodium Nitrite (NaNO₂) Solution Dropwise C->D E Diazonium Salt Solution D->E I Slowly add Diazonium Salt Solution with Stirring E->I F Coupling Component (e.g., 2-Naphthol) G Dissolve in Alkaline Solution (e.g., NaOH) F->G H Cool to 0-5 °C G->H H->I J Azo Dye Precipitate I->J K Stir for 30 min J->K L Filter the Precipitate K->L M Wash with Water L->M N Dry the Product M->N O Purified Azo Dye N->O NLO_Development_Pathway A This compound (Precursor) B Molecular Modification (e.g., Synthesis of Derivatives) A->B C Crystal Growth or Thin Film Deposition B->C D Characterization of NLO Properties (e.g., SHG) C->D E Device Fabrication (e.g., Optical Modulators) D->E F Performance Testing E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Ethoxy-5-nitroaniline synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common route of nitrating 2-ethoxyacetanilide followed by hydrolysis.

Problem 1: Low Yield of the Desired this compound Isomer

Question: My nitration of 2-ethoxyaniline or 2-ethoxyacetanilide is resulting in a low yield of the 5-nitro isomer, with significant formation of the 2-ethoxy-4-nitroaniline (B94328) byproduct. How can I improve the regioselectivity?

Answer: This is a common challenge due to the ortho-, para-directing nature of both the ethoxy and the amino/acetamido groups.[1] The 4-position is often electronically favored. To improve the yield of the 5-nitro isomer, the following strategies can be employed:

  • Amine Protection: The most effective strategy is to protect the amino group of 2-ethoxyaniline as an acetamide (B32628) (forming 2-ethoxyacetanilide) before nitration. The bulkier acetamido group can sterically hinder nitration at the ortho-position (3-position), and it moderates the activating effect of the nitrogen, which can lead to a higher proportion of nitration at the position para to the acetamido group (5-position).

  • Reaction Conditions: Carefully controlling the reaction temperature during nitration is crucial. Running the reaction at a lower temperature (e.g., 0-5 °C) can sometimes improve the selectivity for the desired isomer.

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. A standard mixture of concentrated nitric acid in concentrated sulfuric acid is commonly used. Experimenting with milder nitrating agents or different acid catalysts might alter the regioselectivity, though this would require significant optimization.

Problem 2: Overall Low Yield and Product Loss

Question: My overall yield is poor, even after taking steps to control isomer formation. Where might I be losing the product?

Answer: Low yields can stem from several factors throughout the synthesis and workup process:

  • Incomplete Reactions: Ensure each step (acetylation, nitration, hydrolysis) goes to completion by monitoring with Thin Layer Chromatography (TLC). If a reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Loss During Workup:

    • Extraction: The product may have some solubility in the aqueous layer. Ensure proper pH adjustment during workup to minimize the solubility of the amine product in acidic or basic aqueous solutions. Perform multiple extractions with an appropriate organic solvent to maximize recovery.

    • Precipitation/Crystallization: If the product is isolated by precipitation (e.g., after hydrolysis), ensure the solution is sufficiently cooled and given adequate time for complete precipitation.

  • Degradation: Nitroanilines can be sensitive to harsh conditions. Overheating during hydrolysis or exposure to strong oxidizing conditions can lead to decomposition, often indicated by the formation of dark, tarry substances.

Problem 3: Product is an Oil or Fails to Crystallize

Question: After the final workup or during recrystallization, my this compound is an oil and will not solidify, or it fails to crystallize from solution. What should I do?

Answer: This is a common purification issue, often caused by impurities that depress the melting point or inhibit crystal lattice formation.

  • Purity: The most likely cause is the presence of isomeric impurities or residual starting materials. If the product is oily, it may be necessary to purify it using column chromatography before attempting recrystallization.

  • Recrystallization Solvent: The choice of solvent is critical. For nitroanilines, ethanol (B145695), methanol, or a mixed solvent system like ethanol/water are often effective. The ideal solvent should dissolve the compound when hot but not when cold. Perform a small-scale solvent screen to find the optimal system.

  • Inducing Crystallization: If the product is pure but reluctant to crystallize from a supersaturated solution, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution to induce crystallization.

    • Concentration: If too much solvent was used, carefully evaporate some of it to increase the product concentration and then allow it to cool again.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out.

Problem 4: Darkly Colored Product

Question: My final product is dark orange or brown, not the expected yellow-orange crystals. How can I decolorize it?

Answer: The dark color is likely due to small amounts of highly colored impurities, possibly from oxidation or side reactions.

  • Activated Carbon: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution before the filtration step. The activated carbon will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your product. Caution: Do not add activated carbon to a boiling solution, as this can cause it to boil over violently.

  • Inert Atmosphere: If oxidation is suspected, performing the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent further discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound with good yield and purity?

A1: The most frequently cited and reliable method involves a three-step sequence starting from 2-ethoxyaniline:

  • Acetylation: Protection of the amino group of 2-ethoxyaniline with acetic anhydride (B1165640) to form N-(2-ethoxyphenyl)acetamide (2-ethoxyacetanilide).

  • Nitration: Electrophilic nitration of the 2-ethoxyacetanilide intermediate, which primarily directs the nitro group to the 5-position.

  • Hydrolysis: Removal of the acetyl protecting group under acidic or basic conditions to yield the final this compound.

Q2: What are the main safety precautions to consider during this synthesis?

A2: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. 2-Ethoxyaniline and this compound are toxic and should be handled with care to avoid inhalation, ingestion, or skin contact.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the progress of each reaction step. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product.

Q4: What is a suitable solvent system for column chromatography purification of this compound?

A4: For column chromatography on silica (B1680970) gel, a gradient elution with a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate (B1210297) is typically effective. One might start with a low percentage of ethyl acetate in hexane and gradually increase the polarity to elute the product. The exact ratio will depend on the specific impurities present and should be determined by preliminary TLC analysis.

Data Presentation

Table 1: Comparison of Nitration Strategies for Substituted Anilines

StrategyStarting MaterialKey ReagentsTypical Temperature (°C)Primary Isomeric ByproductAdvantageDisadvantage
Direct Nitration2-EthoxyanilineHNO₃, H₂SO₄0 - 102-Ethoxy-4-nitroanilineFewer stepsPoor regioselectivity, oxidation risk
Amide Protection2-EthoxyacetanilideHNO₃, H₂SO₄0 - 102-Ethoxy-4-nitroacetanilideImproved regioselectivity for the 5-nitro isomerAdditional protection and deprotection steps

Table 2: Troubleshooting Guide Summary

IssuePossible Cause(s)Recommended Solutions
Low Yield of 5-Nitro IsomerPoor regioselectivityProtect the amino group as an acetamide before nitration.
Overall Low YieldIncomplete reactions, loss during workupMonitor reactions by TLC, perform multiple extractions, ensure complete precipitation.
Oily ProductPresence of impuritiesPurify by column chromatography before recrystallization.
Failure to CrystallizeIncorrect solvent, supersaturation issuesPerform a solvent screen, try scratching, seeding, or slow cooling.
Dark Product ColorOxidation or colored impuritiesTreat with activated carbon during recrystallization.

Experimental Protocols

Protocol: Synthesis of this compound via the Acetanilide (B955) Route

This protocol is a general guideline based on established procedures for similar compounds. Optimization may be required.

Step 1: Acetylation of 2-Ethoxyaniline

  • In a round-bottom flask, dissolve 2-ethoxyaniline (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the solution with stirring.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline (B41778) is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the N-(2-ethoxyphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

  • In a flask, carefully add the dried N-(2-ethoxyphenyl)acetamide (1.0 eq.) to concentrated sulfuric acid, keeping the temperature below 20°C.

  • Cool the mixture in an ice-salt bath to 0-5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated N-(2-ethoxy-5-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide

  • In a round-bottom flask, suspend the crude N-(2-ethoxy-5-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms.

  • Collect the crude this compound by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis A 2-Ethoxyaniline reagent1 + Acetic Anhydride A->reagent1 B N-(2-ethoxyphenyl)acetamide reagent2 + HNO₃ / H₂SO₄ B->reagent2 reagent1->B C N-(2-ethoxy-5-nitrophenyl)acetamide reagent3 + Acid/Base C->reagent3 reagent2->C D This compound reagent3->D

Caption: Synthetic pathway for this compound.

Troubleshooting_Tree start Low Yield of Final Product? q_isomer Is TLC showing significant side products (isomers)? start->q_isomer sol_protect Protect amino group as acetamide before nitration. q_isomer->sol_protect Yes q_workup Are there losses during workup/purification? q_isomer->q_workup No sol_workup Optimize extraction pH. Perform multiple extractions. Ensure complete precipitation. q_workup->sol_workup Yes q_reaction Are reactions going to completion? q_workup->q_reaction No sol_reaction Monitor by TLC and extend reaction time if needed. q_reaction->sol_reaction Yes

References

"common side reactions in the synthesis of 2-Ethoxy-5-nitroaniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethoxy-5-nitroaniline. The following information addresses common side reactions and other issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound via electrophilic nitration?

A1: The most prevalent side reaction is the formation of the isomeric byproduct, 2-Ethoxy-4-nitroaniline. This occurs due to the directing effects of the ethoxy and amino groups on the aromatic ring. The amino group is a strong ortho, para-director, leading to the substitution at the position para to it, which is the 4-position. Other potential side reactions include the formation of di-nitrated products and oxidation of the aniline (B41778) ring, which can result in the formation of dark, tarry materials, especially if the reaction temperature is not well-controlled.[1]

Q2: How can the formation of the 2-Ethoxy-4-nitroaniline isomer be minimized?

A2: A highly effective strategy to improve the regioselectivity of the nitration is to protect the amino group as an acetamide (B32628) before the nitration step. The N-acetyl group is less activating than the amino group and its steric bulk hinders nitration at the ortho position (6-position), thereby favoring the formation of the desired 5-nitro isomer.[1][2] The synthesis, therefore, typically proceeds in three steps: acetylation of 2-ethoxyaniline, nitration of the resulting 2-ethoxyacetanilide, and subsequent hydrolysis of the acetyl group to yield this compound.

Q3: My reaction mixture has turned dark and tarry. What is the likely cause and how can I prevent it?

A3: The formation of a dark, tarry substance is often due to the oxidation of the aniline starting material or product by the strong nitric acid. This is particularly problematic if the reaction temperature is too high. To prevent this, it is crucial to maintain a low temperature (typically 0-10°C) throughout the addition of the nitrating mixture and the entire reaction period.[1] Using a protecting group on the amine also reduces its susceptibility to oxidation.

Q4: I am having difficulty separating the desired this compound from the 2-Ethoxy-4-nitroaniline byproduct. What purification methods are recommended?

A4: The separation of these isomers can be challenging due to their similar physical properties. Fractional crystallization is a common method that can be employed. For laboratory-scale purifications where high purity is required, column chromatography is often the most effective technique.[1] High-Performance Liquid Chromatography (HPLC) can also be used for both analytical quantification and preparative separation of the isomers.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High levels of 2-Ethoxy-4-nitroaniline byproduct detected - Direct nitration of 2-ethoxyaniline without a protecting group.- Incorrect reaction temperature affecting regioselectivity.- Protect the amino group by acetylation to form 2-ethoxyacetanilide before nitration.- Strictly maintain the reaction temperature between 0°C and 10°C during the nitration step.
Formation of dark, tarry material - Oxidation of the aniline by nitric acid.- Reaction temperature is too high.- Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture.- Consider using a protecting group for the amine to reduce its sensitivity to oxidation.
Low overall yield - Incomplete reaction.- Significant byproduct formation.- Loss of product during workup and purification.- Increase the reaction time after the addition of the nitrating agent.- Optimize reaction conditions (temperature, acid concentration) to favor the desired product.- Carefully optimize the purification steps (e.g., solvent choice for recrystallization) to minimize losses.
Difficulty in separating isomers - Similar solubility of the isomers.- Employ fractional crystallization.- Perform multiple recrystallizations, monitoring purity by TLC or HPLC at each step.- For small-scale, high-purity requirements, consider preparative column chromatography.

Data Presentation

Table 1: Isomer Distribution in the Nitration of a Substituted Acetanilide (B955) Derivative

The following table, based on data from a similar system (nitration of 2-methylacetanilide), illustrates the effect of an N-acetyl protecting group on the regioselectivity of nitration. A similar trend is expected for the nitration of 2-ethoxyacetanilide.

Starting Material2-Methyl-4-nitroaniline (%)2-Methyl-5-nitroaniline (%)Reference
2-Methylacetanilide4533[2]

Note: This data is for a related compound and serves to illustrate the principle of regioselectivity. The exact isomer distribution for the nitration of 2-ethoxyacetanilide may vary.

Experimental Protocols

Protocol 1: Acetylation of 2-Ethoxyaniline

This procedure is adapted from a standard method for the acetylation of anilines.

  • In a suitable flask, dissolve 2-ethoxyaniline in a mixture of water and a stoichiometric amount of hydrochloric acid.

  • Add acetic anhydride (B1165640) to the solution of the 2-ethoxyaniline hydrochloride with stirring.

  • Immediately add a solution of sodium acetate (B1210297) in water to the reaction mixture.

  • The 2-ethoxyacetanilide product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Nitration of 2-Ethoxyacetanilide and Hydrolysis

This protocol is based on general procedures for the nitration of acetanilide derivatives.

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 10°C in an ice-salt bath.

  • Slowly add the dried 2-ethoxyacetanilide from the previous step to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the 2-ethoxyacetanilide solution over a period of about 2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture over a beaker of crushed ice with stirring.

  • Collect the precipitated N-(2-ethoxy-5-nitrophenyl)acetamide by vacuum filtration and wash with cold water until the washings are neutral.

  • For hydrolysis, heat the N-(2-ethoxy-5-nitrophenyl)acetamide with aqueous acid (e.g., sulfuric acid) under reflux.

  • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the this compound.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Synthesis_of_2_Ethoxy_5_nitroaniline start Start Synthesis check_purity Analyze Crude Product (TLC, HPLC, NMR) start->check_purity high_isomer High Level of 2-Ethoxy-4-nitroaniline? check_purity->high_isomer Check Isomer Ratio tar_formation Dark/Tarry Mixture? high_isomer->tar_formation No protect_amine Protect Amino Group (Acetylation) high_isomer->protect_amine Yes low_yield Low Overall Yield? tar_formation->low_yield No control_temp Strict Temperature Control (0-10°C) tar_formation->control_temp Yes optimize_conditions Optimize Reaction Conditions (Time, Reagent Ratio) low_yield->optimize_conditions Yes end_product Pure this compound low_yield->end_product No protect_amine->start control_temp->start optimize_conditions->start optimize_purification Optimize Purification (Recrystallization, Chromatography) optimize_purification->end_product end_product->optimize_purification If Impure

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Ethoxy-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography.[1][2] Recrystallization is ideal for removing small amounts of impurities with different solubility profiles and is often used for bulk purification.[3] Column chromatography is a more powerful technique for separating components with different polarities, such as isomeric byproducts or impurities with similar solubilities.[3][4]

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound may contain several types of impurities, including unreacted starting materials, isomeric byproducts (e.g., 2-ethoxy-4-nitroaniline), and colored impurities arising from side reactions or decomposition.[2][5][6] The presence of these impurities can result in a dark, oily crude product.[7]

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the progress of purification.[7] A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the desired product from impurities on a TLC plate.[7][8] By comparing the crude mixture with the purified fractions, you can track the removal of impurities.[7]

Q4: What is a good solvent system for the recrystallization of this compound?

A4: Based on the properties of similar nitroanilines, ethanol (B145695) or a mixed solvent system of ethanol and water is a promising choice for recrystallization.[3][9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][9] A preliminary solvent screen with small amounts of the crude material is recommended to determine the optimal solvent or solvent pair.

Q5: My crude product is a dark, oily substance. Is this normal?

A5: Yes, it is common for crude nitro compounds to be oils or low-melting solids with coloration from minor, highly colored impurities.[7] Purification through recrystallization or column chromatography should yield a cleaner, crystalline product.[7] If the solution is highly colored during recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[2][4]

Troubleshooting Guides

Recrystallization Issues

Q: I am experiencing a low yield after recrystallization. What can I do to improve it?

A: Low recovery during recrystallization is a common problem. Here are some possible causes and solutions:

Possible CauseTroubleshooting Step
Excessive Solvent Usage Use the minimum amount of hot solvent necessary to dissolve the crude product. Too much solvent will keep a significant portion of your product dissolved even after cooling.[2][7]
Premature Crystallization If performing hot filtration, preheat the funnel and receiving flask to prevent the product from crystallizing in the apparatus.[2]
Incomplete Crystallization After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[3][9]
Product Loss During Washing Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the purified product.[2]

Q: My product is "oiling out" instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or too rapid cooling.

Possible CauseTroubleshooting Step
High Impurity Concentration If impurities significantly lower the melting point of the mixture, consider a preliminary purification step like column chromatography.[2]
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oily precipitate.[2]
Inappropriate Solvent Reheat the solution, add more solvent to ensure complete dissolution, and allow it to cool more slowly.[9]

Q: No crystals have formed after cooling the solution. What should I do?

A: Failure to crystallize can happen if the solution is not saturated or if nucleation has not been initiated.

Possible CauseTroubleshooting Step
Solution is Not Saturated If too much solvent was used, carefully evaporate some of it to increase the concentration and then allow it to cool again.[7][9]
Lack of Nucleation Sites Induce crystallization by gently scratching the inside of the flask with a glass rod at the surface of the solution or by adding a tiny seed crystal of the pure compound.[2][7][9]
Column Chromatography Issues

Q: My compound is not eluting from the column, or the recovery is very low. What is the problem?

A: Low recovery from a chromatography column can be due to improper solvent polarity or strong adsorption to the stationary phase.

Possible CauseTroubleshooting Step
Insufficient Eluent Polarity Gradually increase the polarity of the eluent to ensure all of the product is eluted. Monitor the elution with TLC.[7]
Strong Adsorption If the product is too strongly adsorbed to the silica (B1680970) gel, consider using a more polar mobile phase or switching to a different stationary phase like alumina (B75360).[4][7]

Q: TLC analysis shows that my product is co-eluting with an impurity. How can I improve the separation?

A: Co-elution occurs when the product and an impurity have similar polarities and travel through the column at the same rate.

Possible CauseTroubleshooting Step
Poor Separation by Mobile Phase Optimize the mobile phase for better separation. Try a different solvent system or use a shallower solvent gradient during elution.[4][7]
Similar Polarity If optimizing the mobile phase doesn't work, consider using a different stationary phase, such as alumina instead of silica gel.[4][7]

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Ethanol (or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol while stirring until the solid just dissolves.[7][9] Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[9][10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum or in a desiccator.[7]

Column Chromatography Protocol

Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.[11]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase system using TLC. A good system will show clear separation between the product and impurities. A common starting point is a mixture of hexane and ethyl acetate.[7][11]

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Gently tap the column to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica bed.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and carefully load it onto the top of the column.[7]

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.[7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 136-79-8C₈H₁₀N₂O₃182.18Not available
4-Ethoxy-2-nitroaniline 616-86-4C₈H₁₀N₂O₃182.18111-113
2-Methoxy-5-nitroaniline 99-59-2C₇H₈N₂O₃168.15117-119

Data sourced from PubChem and other chemical suppliers.[9][12][13]

Visualizations

Recrystallization_Workflow Start Crude this compound Dissolution 1. Dissolution (Minimal hot solvent) Start->Dissolution Hot_Filtration 2. Hot Filtration (Optional: remove insoluble impurities) Dissolution->Hot_Filtration Crystallization 3. Crystallization (Slow cooling, then ice bath) Hot_Filtration->Crystallization Isolation 4. Isolation (Vacuum filtration) Crystallization->Isolation Washing 5. Washing (Ice-cold solvent) Isolation->Washing Drying 6. Drying (Vacuum oven or desiccator) Washing->Drying End Purified Crystals Drying->End

Caption: General workflow for the purification of this compound via recrystallization.

Column_Chromatography_Workflow Start Crude this compound TLC_Analysis 1. TLC Analysis (Determine mobile phase) Start->TLC_Analysis Column_Packing 2. Column Packing (Silica gel slurry) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Minimal solvent) Column_Packing->Sample_Loading Elution 4. Elution (Gradient of solvents) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection & TLC (Monitor separation) Elution->Fraction_Collection Solvent_Removal 6. Solvent Removal (Rotary evaporation) Fraction_Collection->Solvent_Removal End Purified Product Solvent_Removal->End

Caption: Workflow for the purification of this compound using column chromatography.

References

"troubleshooting guide for 2-Ethoxy-5-nitroaniline reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-nitroaniline reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

The primary challenge is controlling the regioselectivity during the nitration of 2-ethoxyaniline. The amino (-NH2) and ethoxy (-OEt) groups are both ortho-, para-directing, which can lead to the formation of a significant amount of the undesired 2-ethoxy-4-nitroaniline (B94328) isomer.[1] The amino group is a stronger activating group, further favoring the formation of the 4-nitro isomer.

Q2: How can the formation of the undesired 2-ethoxy-4-nitroaniline isomer be minimized?

To favor the formation of the desired 5-nitro isomer, the reactivity of the amino group must be moderated. This is best achieved by protecting the amino group as an acetamide (B32628) (N-acetyl-2-ethoxyaniline) before nitration. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which helps to direct the nitro group to the position para to the ethoxy group (the 5-position).[2]

Q3: My reaction mixture turned dark brown or black during nitration. What is the cause and how can I prevent it?

A dark, tarry appearance is a strong indication of oxidation of the aniline (B41778) or ethoxyaniline starting material by nitric acid. This is a common side reaction, especially at elevated temperatures. To prevent this, it is crucial to:

  • Protect the amino group as an acetamide before nitration.

  • Maintain a low reaction temperature (typically 0-10°C) throughout the addition of the nitrating mixture.[2]

Q4: The yield of my this compound is very low. What are the potential reasons?

Low yields can stem from several factors:

  • Isomer Formation: As discussed, the formation of the 4-nitro isomer will reduce the yield of the desired product.

  • Oxidation: The formation of tarry byproducts consumes starting material and reduces the overall yield.

  • Incomplete Reaction: Ensure sufficient reaction time and appropriate stoichiometry of reagents.

  • Loss During Workup: The product may be lost during extraction or purification steps. Ensure proper pH adjustment during extractions to keep the aniline in its neutral, organic-soluble form.

Q5: What are the best methods for purifying crude this compound?

The most common and effective purification methods are:

  • Recrystallization: Ethanol or an ethanol/water mixture is often a suitable solvent system. The crude product should dissolve in the hot solvent and crystallize upon cooling.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired 5-nitro isomer from the 4-nitro isomer and other impurities. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically employed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Formation of 2-ethoxy-4-nitroaniline isomer.Protect the amino group of 2-ethoxyaniline by acetylation before nitration.
Oxidation of the starting material.Maintain a low temperature (0-10°C) during nitration and use a protecting group.
Incomplete reaction.Increase reaction time and monitor by TLC. Ensure correct stoichiometry of reagents.
Dark, Tarry Reaction Mixture Oxidation by nitric acid.Protect the amino group and maintain a low reaction temperature.
Product is an Oil or Difficult to Crystallize Presence of impurities, particularly the other isomer.Purify by column chromatography before attempting recrystallization. Try scratching the flask or seeding with a pure crystal to induce crystallization.
Multiple Spots on TLC After Nitration Formation of isomeric products (4-nitro and 5-nitro).Use a protecting group strategy to improve regioselectivity. Separate isomers using column chromatography.
Product Lost During Aqueous Workup The aniline product may be protonated and soluble in the aqueous layer if the pH is too acidic.Ensure the aqueous layer is neutralized or slightly basic before extracting with an organic solvent.

Experimental Protocols

A successful synthesis of this compound is typically performed in a three-step sequence:

  • Acetylation of 2-Ethoxyaniline to form N-acetyl-2-ethoxyaniline.

  • Nitration of N-acetyl-2-ethoxyaniline.

  • Hydrolysis of N-acetyl-2-ethoxy-5-nitroaniline to yield this compound.

Step 1: Acetylation of 2-Ethoxyaniline
  • In a round-bottom flask, dissolve 2-ethoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride (B1165640) to the solution while stirring. A slight exotherm may be observed.

  • Gently warm the mixture (e.g., to 50-60°C) for 30 minutes to ensure the reaction goes to completion.

  • Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-2-ethoxyaniline.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-acetyl-2-ethoxyaniline
  • In a flask, dissolve the dried N-acetyl-2-ethoxyaniline in concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of N-acetyl-2-ethoxyaniline, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Step 3: Hydrolysis of N-acetyl-2-ethoxy-5-nitroaniline
  • Suspend the crude N-acetyl-2-ethoxy-5-nitroaniline in an aqueous solution of hydrochloric acid (e.g., 5 M HCl).

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then pour it into a beaker of cold water.

  • Neutralize the solution with a base (e.g., aqueous sodium hydroxide) until it is slightly alkaline. The this compound will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Visualized Workflows

G start Start Synthesis acetylation Step 1: Acetylation of 2-Ethoxyaniline start->acetylation nitration Step 2: Nitration acetylation->nitration hydrolysis Step 3: Hydrolysis nitration->hydrolysis purification Purification hydrolysis->purification product Pure this compound purification->product G start Low Yield or Impure Product check_isomer TLC/NMR shows multiple isomers? start->check_isomer check_tar Reaction mixture dark/tarry? start->check_tar protect_amine Protect amino group (acetylation) check_isomer->protect_amine Yes column_chrom Purify via column chromatography check_isomer->column_chrom No check_tar->check_isomer No control_temp Maintain nitration temperature at 0-10°C check_tar->control_temp Yes end Improved Yield and Purity protect_amine->end control_temp->end recrystallize Recrystallize purified product column_chrom->recrystallize recrystallize->end

References

Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethoxy-5-nitroaniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most common and reliable method for the synthesis of this compound involves a three-step process starting from p-phenetidine (B124905):

  • Acetylation: The amino group of p-phenetidine is protected by reacting it with acetic anhydride (B1165640) to form N-acetyl-p-phenetidine (phenacetin). This step is crucial to prevent oxidation of the amino group and to control the regioselectivity of the subsequent nitration.[1]

  • Nitration: The N-acetyl-p-phenetidine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The acetyl group directs the nitration primarily to the ortho and para positions relative to the ethoxy group.

  • Hydrolysis: The resulting N-acetyl-2-ethoxy-5-nitroaniline is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl protecting group and yield the final product, this compound.[2][3]

Q2: Why is the direct nitration of p-phenetidine not recommended?

A2: Direct nitration of p-phenetidine is generally avoided for two main reasons. Firstly, the strong oxidizing nature of the nitrating mixture can lead to the oxidation of the highly activated amino group, resulting in the formation of undesirable byproducts and tarry materials.[4] Secondly, the amino group is a strong ortho, para-director, which would lead to a mixture of isomers, including the undesired 2-ethoxy-4-nitroaniline.[5] Protecting the amino group as an acetamide (B32628) mitigates these issues.

Q3: What are the most common side products in this synthesis, and how can they be minimized?

A3: The most common side products are positional isomers, primarily 2-ethoxy-3-nitroaniline (B1183069) (the ortho-nitro isomer) and potentially dinitrated products. The formation of these byproducts can be minimized by:

  • Protecting the amino group: Acetylation of the starting material, p-phenetidine, is the most effective way to control the regioselectivity of the nitration.

  • Controlling the reaction temperature: The nitration step is highly exothermic. Maintaining a low temperature (typically between 0 and 10°C) is critical to reduce the formation of unwanted isomers and decomposition products.[4]

  • Careful addition of the nitrating agent: The nitrating mixture should be added slowly and dropwise with efficient stirring to ensure good heat dissipation and to avoid localized areas of high concentration.[4]

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying crude this compound are recrystallization and column chromatography.

  • Recrystallization: This is a common and effective method for removing impurities. A suitable solvent system, often an ethanol-water mixture, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly to induce crystallization of the pure product.

  • Column Chromatography: For separating isomers with similar polarities or for achieving very high purity, silica (B1680970) gel column chromatography is recommended. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in varying ratios is typically effective.

Troubleshooting Guides

Low Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low yield after acetylationIncomplete reaction.- Ensure the p-phenetidine is fully dissolved before adding acetic anhydride.- Increase the reaction time or slightly increase the reaction temperature.
Low yield after nitration- Oxidation of the aniline (B41778) (if unprotected).- Formation of significant amounts of side products.- Incomplete reaction.- Ensure the amino group is protected via acetylation.- Strictly maintain a low reaction temperature (0-10°C).- Add the nitrating agent slowly and with vigorous stirring.- Allow for a sufficient reaction time after the addition of the nitrating agent.
Low yield after hydrolysis- Incomplete hydrolysis.- Loss of product during workup.- Increase the reflux time for the hydrolysis step.- Ensure the pH is appropriately adjusted to precipitate the product fully.- Optimize the extraction solvent and perform multiple extractions.
Impure Product
Symptom Possible Cause(s) Suggested Solution(s)
Presence of starting material (p-phenetidine or N-acetyl-p-phenetidine)Incomplete reaction in the preceding step.- Increase the reaction time and/or temperature of the incomplete step.- Ensure the correct stoichiometry of reagents.
Multiple spots on TLC, indicating isomeric impurities- Incorrect reaction temperature during nitration.- Direct nitration without a protecting group.- Strictly control the temperature during the addition of the nitrating mixture.- Utilize the acetylation protection strategy.- Purify the product using column chromatography with a suitable eluent system.
Dark, tarry appearance of the crude productOxidation of the aniline or decomposition due to high temperatures.- Protect the amino group before nitration.- Maintain low temperatures throughout the nitration process.- Add the nitrating agent dropwise to control the exotherm.

Experimental Protocols

Protocol 1: Acetylation of p-Phenetidine
  • In a round-bottom flask, dissolve p-phenetidine in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-p-phenetidine.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Protocol 2: Nitration of N-acetyl-p-phenetidine
  • In a flask, add the dried N-acetyl-p-phenetidine to concentrated sulfuric acid and cool the mixture in an ice-salt bath to 0-5°C.

  • In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of N-acetyl-p-phenetidine, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at low temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

Protocol 3: Hydrolysis of N-acetyl-2-ethoxy-5-nitroaniline
  • Reflux the nitrated intermediate with an aqueous solution of sulfuric acid or a solution of potassium hydroxide (B78521) in ethanol (B145695) and water.[6]

  • Monitor the hydrolysis by TLC until the starting material has been consumed.

  • Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) or acidify it, depending on the hydrolysis conditions, to precipitate the this compound product.

  • Filter the product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) for further purification.

Data Presentation

Table 1: Optimization of Nitration Conditions for N-acetyl Aromatic Amines

ParameterCondition ACondition BCondition CExpected Outcome
Substrate N-acetyl-p-phenetidineN-acetyl-p-phenetidineN-acetyl-p-phenetidine-
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄-
H₂SO₄ Concentration 98%70%98%Lower H₂SO₄ concentration can sometimes reduce side reactions.[7]
Temperature 0-5°C15-20°C-10 to 0°CLower temperatures generally favor higher yields of the desired isomer.
Reaction Time 2 hours2 hours1 hourShorter times may be possible with more reactive nitrating agents.
Expected Yield Good to ExcellentModerateExcellentOptimal conditions should yield >80% of the desired product.
Purity HighModerate to HighHighLower temperatures and controlled addition are key to high purity.

Visualizations

SynthesisWorkflow p_phenetidine p-Phenetidine acetylation Acetylation (Acetic Anhydride) p_phenetidine->acetylation phenacetin N-acetyl-p-phenetidine acetylation->phenacetin nitration Nitration (HNO₃/H₂SO₄) phenacetin->nitration nitro_phenacetin N-acetyl-2-ethoxy-5-nitroaniline nitration->nitro_phenacetin hydrolysis Hydrolysis (Acid or Base) nitro_phenacetin->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingTree start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product check_acetylation Check Acetylation Step low_yield->check_acetylation check_nitration_yield Check Nitration Step low_yield->check_nitration_yield check_hydrolysis_yield Check Hydrolysis Step low_yield->check_hydrolysis_yield isomeric_impurities Isomeric Impurities impure_product->isomeric_impurities starting_material_present Starting Material Present impure_product->starting_material_present incomplete_acetylation Incomplete Reaction? Increase time/temp. check_acetylation->incomplete_acetylation nitration_issues Side Reactions? Control Temperature. check_nitration_yield->nitration_issues hydrolysis_issues Incomplete Hydrolysis? Increase reflux time. check_hydrolysis_yield->hydrolysis_issues nitration_temp Nitration Temp Too High? isomeric_impurities->nitration_temp incomplete_reaction Incomplete Reaction? starting_material_present->incomplete_reaction purify Purify by Column Chromatography or Recrystallization nitration_temp->purify incomplete_reaction->purify

Caption: Troubleshooting decision tree for synthesis.

References

"preventing the degradation of 2-Ethoxy-5-nitroaniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-nitroaniline. The information provided is aimed at preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and oxygen. For maximum stability, especially for analytical reference standards, storage under an inert atmosphere, such as nitrogen or argon, is best practice to minimize oxidative degradation.[1] A recommended storage temperature is 2-8°C.

Q2: What are the visible signs of this compound degradation?

A2: Visual signs of degradation can include a change in color, such as darkening or the appearance of a brownish or black tint.[1][2] Any noticeable change from its typical orange solid appearance should be considered an indicator of potential degradation.[3]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of this compound and data from analogous aromatic nitro compounds, the following degradation pathways are plausible:[2]

  • Photodegradation: Aromatic nitro compounds are susceptible to degradation upon exposure to UV or visible light.[1][2] This can induce complex photochemical reactions.

  • Thermal Decomposition: Like other nitroanilines, excessive heat can lead to decomposition, which may involve the nitro group.[1]

  • Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and certain contaminants.[1]

  • Hydrolysis: Under strongly acidic or basic conditions, the ether linkage could be susceptible to hydrolysis.[1][2]

Q4: Are there any known incompatible materials to avoid when working with this compound?

A4: Yes, you should avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can promote degradation.[2]

Q5: Can I use a stabilizer to prevent the degradation of this compound?

A5: While specific stabilizers for this compound are not widely documented, antioxidants that function as free radical scavengers could potentially enhance stability.[1] Examples include substituted diphenylamines or hindered phenolic antioxidants.[1] However, it is crucial to evaluate the compatibility of any stabilizer with your specific application to avoid interference with experimental results. A small-scale stability study is recommended to assess the effectiveness and compatibility of a chosen stabilizer.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., darkening).[1][2] - Exposure to light (photodegradation). - Exposure to high temperatures (thermal degradation). - Contamination with impurities.- Store the compound in an amber, tightly sealed container in a cool, dark place (2-8°C). - Conduct a purity analysis (e.g., HPLC, melting point) to check for degradation products. - If purity is compromised, consider purification by recrystallization or chromatography.
Unexpected or inconsistent experimental results. - Degradation of the this compound stock solution. - Reaction with incompatible solvents or reagents.- Prepare fresh stock solutions regularly. - Store stock solutions in a cool, dark place, and consider refrigeration. - Verify the compatibility of all solvents and reagents used in your experiment. - Perform a stability-indicating HPLC analysis on your stock solution to check for degradation products.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). - Formation of degradation products.- Conduct forced degradation studies (see Experimental Protocols) to help identify potential degradation products. - A photodiode array (PDA) detector with HPLC can help in characterizing the spectral properties of the new peaks.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl in a vial. Heat the vial at 60°C for 24 hours.[1] Cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH in a vial. Keep the vial at room temperature for 24 hours.[1]

  • Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂ in a vial. Keep the vial at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours in a sealed vial, protected from light.

  • Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).[2]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.[1]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV or Photodiode Array (PDA) Detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Suggested HPLC Parameters (starting point for optimization):

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer, pH 7).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound. A PDA detector is highly recommended to assess peak purity and identify spectral characteristics of new peaks.[1]

Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Visualizations

cluster_storage Optimal Storage cluster_handling Proper Handling cluster_monitoring Regular Monitoring storage_conditions Cool, Dry, Dark Place (2-8°C) sealed_container Tightly Sealed Amber Container inert_atmosphere Inert Atmosphere (Nitrogen or Argon) avoid_incompatibles Avoid Strong Acids, Bases, Oxidizers use_stabilizers Consider Antioxidants (with validation) visual_inspection Visual Inspection (for color change) purity_analysis Purity Analysis (e.g., HPLC)

Caption: Key considerations for preventing the degradation of this compound.

start Start: This compound stress Apply Stress Condition (Heat, Light, Acid, Base, Oxidizer) start->stress analysis Analyze via Stability-Indicating HPLC stress->analysis degraded Degradation Products Observed analysis->degraded New Peaks stable No Degradation Observed analysis->stable Single Peak identify Identify and Characterize Degradation Products degraded->identify cluster_pathways Potential Degradation Pathways compound This compound photodegradation Photodegradation (UV/Visible Light) compound->photodegradation Light thermal Thermal Decomposition (Heat) compound->thermal Heat oxidation Oxidation (Amine Group) compound->oxidation O₂ hydrolysis Hydrolysis (Ether Linkage) compound->hydrolysis H₂O (Acid/Base) degradation_products Degradation Products photodegradation->degradation_products thermal->degradation_products oxidation->degradation_products hydrolysis->degradation_products

References

Technical Support Center: Industrial Production of 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the industrial production of 2-Ethoxy-5-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, scale-up, and purification.

Troubleshooting Guide

This guide addresses common problems encountered during the industrial synthesis of this compound, focusing on yield, purity, and process control.

Problem Potential Cause Recommended Solution
Low Yield Incomplete nitration reaction.- Ensure the use of a potent nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid).- Gradually increase the reaction time and monitor progress via TLC or HPLC.[1]
Formation of significant amounts of the isomeric byproduct (2-ethoxy-4-nitroaniline).- Protect the amino group of the starting material (2-ethoxyaniline) by acetylation before nitration. This will favor the formation of the desired 5-nitro isomer.[2]
Product loss during workup and isolation.- Optimize the pH during neutralization to ensure complete precipitation of the product.- Carefully select the extraction solvent to minimize product loss in the aqueous phase.
Low Purity / Presence of Impurities Formation of the 2-ethoxy-4-nitroaniline (B94328) isomer.[3]- Implement the amino group protection strategy (acetylation-nitration-deprotection).- If direct nitration is used, optimize the reaction temperature, as regioselectivity is often temperature-dependent.
Presence of dinitrated byproducts.- Maintain strict control over the stoichiometry of the nitrating agent. Avoid using a large excess.- Ensure a low reaction temperature (e.g., 0-5°C) to reduce the rate of a second nitration.[2]
Dark coloration of the product.- This may be due to oxidation of the aniline. Perform the reaction under an inert atmosphere (e.g., nitrogen).- Use activated carbon during the recrystallization process to adsorb colored impurities.[4]
"Oiling Out" During Crystallization The melting point of the crude product is significantly lowered by impurities.[5]- Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification.- If oiling persists, an initial purification by column chromatography may be necessary before recrystallization.[5]
The cooling rate is too fast.- Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[4]
Runaway Reaction / Poor Temperature Control The nitration reaction is highly exothermic.[6]- Ensure the reactor has adequate cooling capacity for the intended scale.- Add the nitrating agent slowly and in a controlled manner, carefully monitoring the internal temperature.[1]- Consider transitioning from a batch process to a continuous-flow reactor for improved heat transfer and safety on a large scale.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method involves the nitration of 2-ethoxyaniline. To achieve high regioselectivity and minimize the formation of the 2-ethoxy-4-nitroaniline isomer, a three-step process is often employed:

  • Protection: The amino group of 2-ethoxyaniline is protected, typically by acetylation with acetic anhydride (B1165640), to form N-(2-ethoxyphenyl)acetamide.[2]

  • Nitration: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid under controlled, low-temperature conditions.[2]

  • Deprotection: The acetyl group is removed by hydrolysis to yield the final product, this compound.[2]

Q2: What are the primary byproducts to expect, and how can they be minimized?

A2: The primary byproduct is the positional isomer, 2-ethoxy-4-nitroaniline.[3] Its formation is a consequence of the directing effects of the amino and ethoxy groups on the aromatic ring during electrophilic substitution. Protecting the more strongly activating amino group as an acetamide (B32628) before nitration is the most effective way to minimize this isomer. Other potential byproducts include dinitrated compounds and oxidation products, which can be controlled by maintaining low reaction temperatures and precise stoichiometry of the nitrating agent.

Q3: What are the recommended purification methods for industrial-scale production?

A3: Recrystallization is the most common and cost-effective method for the purification of crude this compound on an industrial scale.[4] Suitable solvent systems may include ethanol (B145695), methanol, or a mixture of ethanol and water.[4][5] For higher purity requirements, a second recrystallization or column chromatography may be employed.

Q4: What are the key safety considerations for the industrial production of this compound?

A4: The nitration step is highly exothermic and presents the risk of a runaway reaction.[6] Strict temperature control is crucial. The raw materials and product are toxic and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection. The process should be carried out in a well-ventilated area.

Experimental Protocols

Protocol 1: Synthesis of N-(2-ethoxyphenyl)acetamide (Acetylation)
  • Materials: 2-ethoxyaniline, acetic anhydride, acetic acid.

  • Procedure:

    • In a suitable reactor, dissolve 2-ethoxyaniline in acetic acid.

    • Slowly add acetic anhydride to the solution while stirring. An exotherm may be observed.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Synthesis of N-(2-Ethoxy-5-nitrophenyl)acetamide (Nitration)
  • Materials: N-(2-ethoxyphenyl)acetamide, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • In a reactor equipped with efficient cooling and stirring, add N-(2-ethoxyphenyl)acetamide to concentrated sulfuric acid, maintaining the temperature below 10°C.

    • Cool the mixture to 0-5°C.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.[2]

    • Stir the mixture at 0-5°C for 1-2 hours after the addition is complete.[2]

    • Carefully pour the reaction mass onto crushed ice with vigorous stirring to precipitate the crude product.

    • Filter the solid, wash thoroughly with cold water, and dry.

Protocol 3: Synthesis of this compound (Deprotection/Hydrolysis)
  • Materials: N-(2-Ethoxy-5-nitrophenyl)acetamide, hydrochloric acid, sodium hydroxide (B78521) solution.

  • Procedure:

    • Suspend the crude N-(2-Ethoxy-5-nitrophenyl)acetamide in a mixture of water and hydrochloric acid.

    • Heat the mixture to reflux and maintain until the reaction is complete (typically 2-4 hours), as monitored by TLC or HPLC.

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the crude this compound.

    • Filter the product, wash with water, and dry.

Protocol 4: Purification by Recrystallization
  • Materials: Crude this compound, ethanol (or other suitable solvent).

  • Procedure:

    • In a reactor, dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is highly colored, add a small amount of activated carbon and stir for a short period.

    • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[4]

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification start 2-Ethoxyaniline prot N-(2-ethoxyphenyl)acetamide start->prot reagent1 Acetic Anhydride nitro N-(2-Ethoxy-5-nitrophenyl)acetamide prot->nitro reagent2 HNO3 / H2SO4 reagent1->prot Acetylation deprot This compound (Crude) nitro->deprot reagent3 Acid Hydrolysis reagent2->nitro Nitration (0-5°C) final Pure this compound deprot->final reagent4 Recrystallization deprot->reagent4 reagent3->deprot reagent4->final

Caption: Synthesis workflow for this compound.

Troubleshooting_Logic start Low Purity Detected (e.g., by HPLC) isomer High levels of 2-ethoxy-4-nitroaniline isomer? start->isomer dinitrated Dinitrated byproducts present? isomer->dinitrated No sol_isomer Implement Amino Group Protection (Acetylation before Nitration) isomer->sol_isomer Yes colored Product is dark/colored? dinitrated->colored No sol_dinitrated Reduce Stoichiometry of Nitrating Agent & Ensure Low Temperature dinitrated->sol_dinitrated Yes sol_colored Use Activated Carbon during Recrystallization & Consider Inert Atmosphere colored->sol_colored Yes

References

"recrystallization techniques for high-purity 2-Ethoxy-5-nitroaniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of 2-Ethoxy-5-nitroaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Question Possible Causes & Solutions
Low Crystal Yield I'm losing a significant amount of my product during recrystallization. How can I improve my yield?Causes: * Excessive Solvent: Using too much solvent will keep a larger portion of the product dissolved in the mother liquor upon cooling. * Premature Crystallization: The product may crystallize too early, for instance, during hot filtration. * Incomplete Crystallization: The cooling process might not be sufficient to induce maximum crystal formation. * Improper Washing: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Solutions: * Minimize Solvent: Use the minimum amount of hot solvent required to completely dissolve the crude product.[1] * Preheat Funnel: Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.[2] * Sufficient Cooling: Ensure the flask is cooled to room temperature before placing it in an ice bath to maximize crystal formation.[1][3] * Use Cold Solvent for Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[4]
No Crystals Forming After dissolving my crude product in hot solvent and letting it cool, no crystals have formed. What should I do?Causes: * Insufficient Concentration: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.[1] * Supersaturation: The solution might be supersaturated, a state where the dissolved solid's concentration is above its normal saturation point, but crystallization hasn't started.[1] * High Impurity Concentration: A high concentration of soluble impurities can inhibit the formation of a crystal lattice.[1] Solutions: * Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[1] * Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3][5] * Cool Further: Ensure the solution has been adequately cooled in an ice bath.[1]
Product "Oils Out" My product is separating as an oil instead of forming crystals. How can I fix this?Causes: * High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.[2] * Rapid Cooling: Cooling the solution too quickly can cause the product to come out of solution above its melting point.[2] * Inappropriate Solvent: The boiling point of the solvent may be too high. Solutions: * Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.[2][5] * Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound remains dissolved until the solution has cooled further.[5] * Change Solvent: Consider using a solvent with a lower boiling point.[1]
Persistent Color in Crystals My purified crystals still have a noticeable color. How can I obtain a purer, less colored product?Causes: * Colored Impurities: The crude product may contain colored impurities that co-crystallize with the desired compound.[2] * Oxidation: Aniline compounds can be prone to air oxidation, which can result in coloration.[2] Solutions: * Use Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution before filtration to adsorb colored impurities.[2] Be cautious not to add it to a boiling solution to avoid bumping.[2] * Perform a Second Recrystallization: A second recrystallization, possibly with a different solvent system, may be necessary to achieve higher purity.[1] * Inert Atmosphere: If oxidation is suspected, performing the recrystallization under an inert atmosphere (e.g., nitrogen) can help.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on structurally similar compounds like other nitroanilines, a mixture of ethanol (B145695) and water is a good starting point.[1][3] The crude product can be dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Reheating to obtain a clear solution and then allowing it to cool slowly should yield crystals.[1]

Q2: How do I choose the best recrystallization solvent?

A2: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[2][4] Impurities, on the other hand, should either be insoluble in the hot solvent (to be removed by hot filtration) or remain soluble at low temperatures (to stay in the mother liquor).[2] It is recommended to test the solubility of your crude product in small amounts of various solvents to determine the most suitable one.

Q3: My crude this compound is an oil. Can I still use recrystallization?

A3: Yes. Crude nitro compounds can often be oily or low-melting solids due to impurities.[3] Purification via recrystallization should yield a cleaner, crystalline product.

Q4: What should I do if I add too much activated carbon?

A4: Using an excessive amount of activated carbon can lead to a lower yield, as it can adsorb the desired product along with the impurities.[5] Use only a small amount, typically 1-2% of the weight of the solute.[2]

Q5: How can I induce crystallization if scratching or seeding doesn't work?

A5: If other methods fail, you can try dipping a glass stirring rod into the solution, removing it, and allowing the solvent to evaporate, which will leave a thin residue of crystals on the rod.[5] Then, touch the rod to the surface of the solution to introduce these seed crystals.[5]

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline. The optimal solvent and conditions should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent with stirring until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[2] Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[2][3]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (97 °C).[7]

Visualizations

Experimental Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end High-Purity Crystals dry->end

Caption: A flowchart of the major steps in the recrystallization process.

Troubleshooting Logic

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Product Oils Out start->oiling_out colored_crystals Colored Crystals start->colored_crystals sol_no_crystals Reduce Solvent Volume Scratch Flask Add Seed Crystal no_crystals->sol_no_crystals Try sol_low_yield Minimize Hot Solvent Preheat Funnel Wash with Cold Solvent low_yield->sol_low_yield Try sol_oiling_out Cool Slowly Increase Solvent Change Solvent oiling_out->sol_oiling_out Try sol_colored_crystals Use Activated Carbon Second Recrystallization colored_crystals->sol_colored_crystals Try

Caption: A decision tree for troubleshooting common recrystallization problems.

References

"identifying and removing impurities from 2-Ethoxy-5-nitroaniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-nitroaniline. Our resources are designed to help you identify and remove impurities effectively, ensuring the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

During the synthesis of this compound, several impurities can arise. These typically include unreacted starting materials, positional isomers formed during the nitration step, and potential byproducts from side reactions. A common isomeric byproduct is 2-ethoxy-4-nitroaniline, which can form due to the directing effects of the amine and ethoxy groups.[1][2]

Q2: Which analytical techniques are best for identifying these impurities?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separating and quantifying impurities in nitroaniline compounds.[2] Thin-Layer Chromatography (TLC) is also a valuable, rapid technique for monitoring the progress of purification by qualitatively assessing the presence of impurities.[3]

Q3: What are the recommended methods for purifying crude this compound?

The two most effective and commonly used purification techniques are recrystallization and column chromatography.[4]

  • Recrystallization is ideal for removing small amounts of impurities and is often the first choice for bulk purification.[4] It relies on the differences in solubility between the desired compound and the impurities in a selected solvent.

  • Column Chromatography is a more powerful technique for separating compounds with different polarities, making it suitable for removing isomeric byproducts or when recrystallization does not achieve the desired purity.[4][5]

Q4: How do I choose the right solvent for recrystallization?

A suitable recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[6] The impurities, ideally, should either be highly soluble or insoluble at all temperatures. For nitroaniline derivatives, alcohol-water mixtures (e.g., ethanol (B145695)/water) are often effective.[4] It is recommended to test the solubility of your crude product in various solvents on a small scale to find the optimal system.[3]

Q5: My purified product is still showing impurities on an HPLC trace. What should I do?

If impurities persist after initial purification, consider the following steps:

  • A second recrystallization using a different solvent system may be effective.[3]

  • If an impurity co-elutes with your product during column chromatography , try using a different eluent system with a shallower gradient or switching to a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.[3][7]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible CauseTroubleshooting Step
Product Loss During Recrystallization Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. An excess of solvent will leave a significant portion of your product in the mother liquor upon cooling.[3] Consider using a mixed solvent system to optimize solubility and recovery.[3]
Incomplete Elution from Chromatography Column If using column chromatography, ensure the eluent polarity is increased sufficiently and gradually to elute all of your product. Monitor the elution process with TLC to track all components.[3]
Premature Crystallization During Hot Filtration To prevent the product from crystallizing in the funnel during hot gravity filtration, preheat the funnel and the receiving flask. Perform the filtration step as quickly as possible.[8][9]
Issue 2: Compound "Oils Out" During Recrystallization
Possible CauseTroubleshooting Step
High Concentration of Impurities The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing. An initial purification by column chromatography may be necessary before attempting recrystallization.[6]
Solution Cooled Too Rapidly Allowing the solution to cool more slowly can promote proper crystal lattice formation. Let the flask cool to room temperature before placing it in an ice bath.[3][10]
Inappropriate Solvent Choice The solvent may be too nonpolar for the compound. Try re-dissolving the oil in a slightly more polar solvent or a different solvent system.
Issue 3: Poor Separation in Column Chromatography
Possible CauseTroubleshooting Step
Improper Solvent System (Eluent) The polarity of the eluent may be too high or too low. Develop an appropriate solvent system using TLC first. The ideal system should give your target compound an Rf value of approximately 0.25-0.35.
Column Overloading Too much sample was loaded onto the column, leading to broad or overlapping bands. Use a larger column or reduce the amount of crude material being purified.
Poorly Packed Column Air bubbles or cracks in the stationary phase can lead to channeling and poor separation. Ensure the column is packed evenly using a slurry method, and never let the column run dry.[5]

Quantitative Data Summary

Table 1: Analytical Techniques for Nitroaniline Impurity Detection

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear RangeSample Matrix
HPLC-UV o-, m-, p-Nitroaniline≤ 0.2 µg/L2.0 x 10⁻⁹ M1 - 100 µg/LTap and Pond Water[11]
LC-MS/MS p-Nitroaniline10 µg/kg30 µg/kg-Broiler Breast Tissue[11]
Spectrophotometry m-, o-, p-Nitroaniline0.08, 0.05, 0.06 µg/mL-0.2-20, 0.1-15, 0.1-17 µg/mLSynthetic and Real Samples[11]
Gas Chromatography Aniline DerivativesSee Method Detection Limits in EPA Method 8131--Aqueous and Solid Matrices[12]

Table 2: Solubility of Related Nitroanilines in Various Solvents

CompoundSolventSolubility Trend (High to Low)
2-Methoxy-4-nitroaniline MonosolventsNMP > DMSO > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > acetonitrile (B52724) > ethanol > methanol (B129727) > n-propanol > isopropanol (B130326) > EG > n-butanol > water[13]
2-Chloro-5-nitroaniline Pure SolventsNMP > acetone (B3395972) > 2-butanone (B6335102) > 1,4-dioxane > ethyl acetate > acetonitrile > toluene (B28343) > ethanol > n-propanol > methanol > 1-butanol (B46404) > isopropanol[14]
2-Nitroaniline GeneralMore soluble in organic solvents (ethanol, ether) than in water.[15]

Note: NMP = N-methylpyrrolidone, DMSO = Dimethyl sulfoxide, EG = Ethylene glycol. This data for related compounds can help guide solvent selection for this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing impurities with different solubility profiles.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, and ethanol/water mixtures) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent needed to completely dissolve it with gentle heating and stirring.[7][8]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[6]

  • Hot Gravity Filtration: If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[8][9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8][9] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7][16]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (97 °C) to remove residual solvent.[17]

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.[7]

Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. Test various solvent mixtures (e.g., hexane (B92381) and ethyl acetate). A good system will show clear separation of the product from impurities, with the product having an Rf value of ~0.25-0.35.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).[5] Pour the slurry into a chromatography column, allowing it to settle into a uniform bed without air bubbles. Drain excess solvent until it is level with the top of the silica.[4][5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the mobile phase) and carefully load it onto the top of the silica gel bed.[7]

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).[3][7] A typical gradient might start at 5% ethyl acetate and slowly increase to 20%.[3][7]

  • Fraction Collection: Collect the eluent in separate tubes or flasks.[7]

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow Start Crude Solid Dissolution 1. Dissolution (Minimal Hot Solvent) Start->Dissolution Hot_Filtration 2. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Crystallization 3. Crystallization (Slow Cooling, then Ice Bath) Hot_Filtration->Crystallization Vacuum_Filtration 4. Vacuum Filtration (Isolate Crystals) Crystallization->Vacuum_Filtration Wash 5. Wash Crystals (Ice-Cold Solvent) Vacuum_Filtration->Wash Drying 6. Drying (Desiccator/Vacuum Oven) Wash->Drying End Pure Crystals Drying->End

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow Start Crude Sample TLC 1. Develop Separation Method (TLC Analysis) Start->TLC Packing 2. Pack Column (Silica Gel Slurry) TLC->Packing Loading 3. Load Sample Packing->Loading Elution 4. Elute with Solvent Gradient (Increasing Polarity) Loading->Elution Collection 5. Collect Fractions Elution->Collection Analysis 6. Analyze Fractions (TLC) Collection->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation End Purified Product Evaporation->End

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient 2-Ethoxy-5-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2-Ethoxy-5-nitroaniline. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed and reliable method involves a three-step process starting from 2-ethoxyaniline. This process includes:

  • Protection of the amino group: The amino group of 2-ethoxyaniline is protected, typically via acetylation with acetic anhydride (B1165640), to form N-(2-ethoxyphenyl)acetamide.

  • Nitration: The protected compound is then nitrated using a mixed acid catalyst system, usually a combination of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

  • Deprotection: The acetyl group is removed by acid or base hydrolysis to yield the final this compound product.[1][2][3]

Q2: What is the role of the "catalyst" in the nitration step?

A2: In the context of this synthesis, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[3] The strong acidic medium is crucial for generating a sufficient concentration of the nitronium ion for the reaction to proceed efficiently.

Q3: Why is it critical to protect the amino group before nitration?

A3: Protecting the amino group is essential for two primary reasons:

  • To prevent oxidation: Aniline (B41778) and its derivatives are highly susceptible to oxidation by nitric acid, which can lead to the formation of dark, tarry byproducts and a significantly lower yield.[4]

  • To control regioselectivity: The unprotected amino group (-NH₂) is a strong ortho-, para-director. However, in a strong acidic medium, it becomes protonated to the anilinium ion (-NH₃⁺), which is a meta-director. By converting the amino group to an acetamide (B32628) (-NHCOCH₃), it remains an ortho-, para-director but its activating effect is moderated. This helps to direct the incoming nitro group to the desired position and minimize the formation of unwanted isomers.[3][4][5]

Q4: How can I minimize the formation of unwanted isomers, such as 2-ethoxy-4-nitroaniline?

A4: The formation of positional isomers is a common challenge.[4][6] To favor the synthesis of the 5-nitro isomer, you should:

  • Ensure complete protection: Confirm that the acetylation of the starting material is complete before proceeding to the nitration step.

  • Strict temperature control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically 0–5°C) throughout the addition of the nitrating agent is crucial for improving regioselectivity.[1][2]

  • Slow addition of reagents: Add the nitrating mixture slowly and with vigorous stirring to ensure consistent temperature and concentration profiles within the reaction vessel.

Q5: Are there any "green" or alternative catalysts for this type of nitration?

A5: While mixed acid is the conventional method, research is ongoing into more environmentally friendly alternatives. These include:

  • Enzymatic Catalysis: Enzymes like horseradish peroxidase (HRP) and cytochrome P450 have been shown to catalyze nitration reactions under milder, neutral pH conditions, offering a sustainable alternative.[7][8]

  • Solid Acid Catalysts: Zeolites and other solid acids are being investigated to replace liquid acids, which simplifies catalyst separation and reduces corrosive waste.[9] These methods are promising but may require significant optimization for specific substrates like N-(2-ethoxyphenyl)acetamide.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Incomplete reaction in one or more steps. 2. Oxidation of the aniline ring. 3. Product loss during workup or purification.1. Monitor reactions by TLC to ensure completion. Increase reaction time if necessary. 2. Confirm complete protection of the amino group. Maintain low temperatures (0-10°C) during nitration.[4] 3. Optimize extraction and recrystallization procedures.
Formation of Dark, Tarry Material 1. Reaction temperature was too high during nitration. 2. Direct nitration of unprotected aniline.1. Strictly maintain the reaction temperature below 10°C during the addition of the nitrating mixture.[4] 2. Ensure the amino group is fully acetylated before nitration.
Product is an Impure Mixture of Isomers 1. Poor regioselectivity during the nitration step. 2. Incomplete protection of the amino group.1. Lower the reaction temperature and ensure slow, controlled addition of the nitrating agent. 2. Verify the purity of the N-(2-ethoxyphenyl)acetamide before nitration. 3. Separate isomers via fractional crystallization or column chromatography.[4][10]
Difficulty in Final Product Isolation 1. Product is partially soluble in the aqueous phase after hydrolysis. 2. Incomplete hydrolysis of the acetamide intermediate.1. Adjust the pH after hydrolysis to ensure the aniline product is not protonated and precipitates fully.[10] 2. Ensure hydrolysis is complete by heating for a sufficient duration and confirming with TLC.

Quantitative Data on Catalyst Performance

The following table summarizes data from a synthesis analogous to that of this compound, illustrating typical conditions and outcomes for the key nitration step.

Starting MaterialNitrating Agent / CatalystTemp (°C)Time (h)Yield (%)Reference
N-(4-fluoro-2-methoxyphenyl)acetamideFuming HNO₃ / H₂SO₄0 - 51.0 - 2.078.3[1]
N-(2-Methoxyphenyl)acetamideFuming HNO₃ / H₂SO₄0 - 51.0 - 2.078 - 82[2]
AcetanilideConc. HNO₃ / Conc. H₂SO₄Not specifiedNot specifiedMajor product is para-isomer[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Acid Catalysis

Step A: Acetylation of 2-Ethoxyaniline

  • In a round-bottom flask, dissolve 2-ethoxyaniline in a suitable solvent like acetic acid.

  • Slowly add an equimolar amount of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture gently (e.g., to 90°C) for 3-5 hours to ensure the reaction goes to completion.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the N-(2-ethoxyphenyl)acetamide product.

  • Filter the solid, wash with water, and dry thoroughly.

Step B: Nitration of N-(2-ethoxyphenyl)acetamide

  • In a clean, dry flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

  • Slowly add the dried N-(2-ethoxyphenyl)acetamide from Step A to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.

  • Separately, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it to 0°C.

  • Add the cold nitrating mixture dropwise to the acetamide solution over 4-6 hours, maintaining the reaction temperature strictly between 0-5°C.[1]

  • After the addition is complete, continue stirring at 0°C for another 1-2 hours.[1]

  • Slowly pour the reaction mass onto crushed ice/chilled water to precipitate the N-(2-ethoxy-5-nitrophenyl)acetamide.

  • Filter the resulting solid, wash thoroughly with water until the washings are neutral, and dry.

Step C: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide

  • Place the dried nitro-acetamide product in a flask with a suitable solvent (e.g., methanol) and an acid catalyst (e.g., hydrochloric acid).[1]

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize the solution by slowly adding a base (e.g., sodium hydroxide (B78521) solution) until the final product, this compound, precipitates as a solid.[10]

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.

Visualizations

CatalystSelectionWorkflow Diagram 1: Catalyst Selection Workflow start Define Synthesis Goals scale Scale of Reaction? start->scale purity High Purity Required? scale->purity Large Scale green Is 'Green' Chemistry a Priority? scale->green Lab / Small Scale purity->green No mixed_acid Use Conventional Mixed Acid (H₂SO₄ / HNO₃) purity->mixed_acid Yes green->mixed_acid No enzymatic Explore Enzymatic Catalyst (e.g., HRP) green->enzymatic Yes purify Requires Robust Purification (Crystallization / Chromatography) mixed_acid->purify solid_acid Consider Solid Acid Catalyst (e.g., Zeolite) optimize Requires Significant Method Development solid_acid->optimize enzymatic->optimize end Final Protocol optimize->end purify->end

Caption: A decision tree for selecting a catalyst system for nitration.

ExperimentalWorkflow Diagram 2: General Experimental Workflow cluster_protection 1. Protection cluster_nitration 2. Nitration cluster_deprotection 3. Deprotection & Purification start_material 2-Ethoxyaniline protection React with Acetic Anhydride start_material->protection protected_product N-(2-ethoxyphenyl)acetamide protection->protected_product nitration Nitrate with H₂SO₄ / HNO₃ (0-5°C) protected_product->nitration nitro_product N-(2-ethoxy-5-nitrophenyl)acetamide nitration->nitro_product hydrolysis Acid Hydrolysis (e.g., HCl, Reflux) nitro_product->hydrolysis purification Neutralize, Filter, Recrystallize hydrolysis->purification final_product Pure this compound purification->final_product

Caption: Step-by-step workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for obtaining 2-Ethoxy-5-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. The following sections detail three primary synthetic routes, offering an objective analysis of their performance based on experimental data for analogous reactions, detailed experimental protocols, and visual workflows to aid in methodological selection and optimization.

At a Glance: Comparison of Synthesis Methods

Parameter Method 1: Multi-step Synthesis via Acetanilide (B955) Intermediate Method 2: Nucleophilic Aromatic Substitution (SNAr) Method 3: Direct Nitration of 2-Ethoxyaniline
Starting Material 2-Ethoxyaniline2,4-Dichloronitrobenzene2-Ethoxyaniline
Key Steps 1. Acetylation2. Nitration3. Hydrolysis1. Ethoxylation2. Amination1. Nitration
Overall Yield Good to Excellent (typically 60-80%)Moderate to Good (typically 50-70%)Poor to Moderate (highly variable)
Purity of Final Product High (isomer separation is effective)Good (potential for side products)Low (mixture of isomers)
Key Advantages - High regioselectivity- High purity of the final product- Reliable and well-established- Utilizes readily available starting materials- Fewer steps than Method 1 (if starting from a suitable precursor)- Potentially the most direct route
Key Disadvantages - Three-step process- Requires protection/deprotection- Harsh reaction conditions may be required- Potential for side reactions- Poor regioselectivity- Difficult separation of isomers
Typical Reaction Conditions - Acetylation: Acetic anhydride, room temp.- Nitration: HNO₃/H₂SO₄, 0-10 °C- Hydrolysis: Acid or base, reflux- Ethoxylation: NaOEt, EtOH, reflux- Amination: NH₃, high temp/pressure- HNO₃/H₂SO₄, low temperature

Method 1: Multi-step Synthesis via Acetanilide Intermediate

This classical and reliable method involves the protection of the highly activating amino group of 2-ethoxyaniline as an acetamide. This temporary modification allows for greater control over the regioselectivity of the subsequent nitration step, favoring the desired 5-nitro isomer. The final step involves the deprotection of the acetamido group to yield this compound.

Experimental Protocol

Step 1: Acetylation of 2-Ethoxyaniline to N-(2-ethoxyphenyl)acetamide

  • In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of 2-ethoxyaniline in 50 mL of glacial acetic acid.

  • To the stirred solution, slowly add 11.2 g (0.11 mol) of acetic anhydride.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid N-(2-ethoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

  • Expected Yield: 90-95%.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide to N-(2-ethoxy-5-nitrophenyl)acetamide

  • In a 250 mL three-necked flask equipped with a thermometer and a dropping funnel, dissolve 17.9 g (0.1 mol) of N-(2-ethoxyphenyl)acetamide in 50 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

  • Prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 0-10 °C.

  • Carefully pour the reaction mixture onto 300 g of crushed ice to precipitate the product.

  • Collect the solid N-(2-ethoxy-5-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Expected Yield: 70-80%.

Step 3: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide to this compound

  • In a 250 mL round-bottom flask, suspend 22.4 g (0.1 mol) of N-(2-ethoxy-5-nitrophenyl)acetamide in 100 mL of 70% sulfuric acid.

  • Heat the mixture to reflux and maintain reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it into 500 mL of ice-cold water.

  • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide (B78521) to precipitate the product.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol (B145695) to yield a pure product.

  • Expected Yield: 85-95%.

Multi_Step_Synthesis Start 2-Ethoxyaniline Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Intermediate1 N-(2-ethoxyphenyl)acetamide Acetylation->Intermediate1 Nitration Nitration (HNO₃/H₂SO₄) Intermediate1->Nitration Intermediate2 N-(2-ethoxy-5-nitrophenyl)acetamide Nitration->Intermediate2 Hydrolysis Hydrolysis (Acid or Base) Intermediate2->Hydrolysis End This compound Hydrolysis->End

Multi-step synthesis of this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This method utilizes a highly electron-deficient aromatic ring, such as 2,4-dichloronitrobenzene, as the starting material. The synthesis proceeds through a two-step nucleophilic aromatic substitution. The first step involves the selective substitution of one chlorine atom with an ethoxy group, followed by the substitution of the second chlorine with an amino group. The regioselectivity of the first substitution is directed by the nitro group.

Experimental Protocol

Step 1: Ethoxylation of 2,4-Dichloronitrobenzene to 1-Chloro-2-ethoxy-4-nitrobenzene (B599727)

  • In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 100 mL of absolute ethanol.

  • To the sodium ethoxide solution, add 19.2 g (0.1 mol) of 2,4-dichloronitrobenzene.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into 500 mL of cold water to precipitate the product.

  • Collect the solid 1-chloro-2-ethoxy-4-nitrobenzene by vacuum filtration, wash with water, and dry.

  • Expected Yield: 80-90%.

Step 2: Amination of 1-Chloro-2-ethoxy-4-nitrobenzene to this compound

  • In a high-pressure autoclave, place 20.1 g (0.1 mol) of 1-chloro-2-ethoxy-4-nitrobenzene and 150 mL of aqueous ammonia (B1221849) (28%).

  • Seal the autoclave and heat the reaction mixture to 150-160 °C for 6-8 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Transfer the reaction mixture to a beaker and collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry.

  • The crude this compound can be purified by recrystallization from ethanol.

  • Expected Yield: 60-80%.

SNAr_Synthesis Start 2,4-Dichloronitrobenzene Ethoxylation Ethoxylation (NaOEt/EtOH) Start->Ethoxylation Intermediate 1-Chloro-2-ethoxy-4-nitrobenzene Ethoxylation->Intermediate Amination Amination (NH₃, high T/P) Intermediate->Amination End This compound Amination->End

SNAr synthesis of this compound.

Method 3: Direct Nitration of 2-Ethoxyaniline

While seemingly the most straightforward approach, the direct nitration of 2-ethoxyaniline is often plagued by a lack of regioselectivity. Both the amino and ethoxy groups are ortho, para-directing, leading to a mixture of isomers, including the undesired 2-ethoxy-4-nitroaniline (B94328) and 2-ethoxy-6-nitroaniline. The strong activating nature of the amino group often leads to the formation of the 4-nitro isomer as the major product.[1]

Experimental Protocol
  • In a 250 mL three-necked flask, dissolve 13.7 g (0.1 mol) of 2-ethoxyaniline in 50 mL of concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of 7.5 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Pour the mixture onto 300 g of crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Extract the product mixture with an organic solvent (e.g., ethyl acetate).

  • The isomers are then separated by column chromatography.

  • Expected Yield: Highly variable, with the desired 5-nitro isomer being a minor product.

Direct_Nitration_Issues cluster_products Product Mixture P1 This compound (Desired, minor) P2 2-Ethoxy-4-nitroaniline (Major) P3 2-Ethoxy-6-nitroaniline (Minor) Start 2-Ethoxyaniline Nitration Direct Nitration (HNO₃/H₂SO₄) Start->Nitration Nitration->P1 Nitration->P2 Nitration->P3

Challenges in the direct nitration of 2-Ethoxyaniline.

Conclusion

For the synthesis of this compound with high purity and good yields, the multi-step synthesis via an acetanilide intermediate (Method 1) is the most reliable and recommended approach. While it involves more steps, the control over regioselectivity and the ease of purification of the final product make it superior for applications where high purity is critical. The SNAr method (Method 2) presents a viable alternative, particularly if the starting materials are readily available and the reaction conditions can be safely managed. The direct nitration of 2-ethoxyaniline (Method 3) is generally not recommended due to the formation of a complex mixture of isomers that are difficult to separate, leading to low yields of the desired product.

References

"2-Ethoxy-5-nitroaniline versus other nitroaniline isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Ethoxy-5-nitroaniline and Its Isomeric Precursors

For researchers and professionals in organic synthesis and drug development, the selection of appropriate chemical intermediates is paramount. Nitroanilines are a fundamental class of compounds, serving as crucial building blocks in the synthesis of dyes, pigments, pharmaceuticals, and other specialty chemicals. The specific positioning of the nitro and amino groups, along with other substituents on the aniline (B41778) ring, profoundly influences the molecule's physicochemical properties and reactivity.

This guide provides a detailed comparative analysis of this compound against the three primary nitroaniline isomers: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. By presenting key experimental data and standardized protocols, this document serves as a practical resource for selecting the optimal isomer for specific synthetic applications.

Physicochemical Properties: A Quantitative Comparison

The structural variations among these nitroaniline derivatives lead to significant differences in their physical properties. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods. The introduction of an ethoxy group in this compound, for instance, increases its molecular weight and can influence its melting point and solubility compared to the simpler nitroaniline isomers.

The ortho-isomer (2-nitroaniline) exhibits a notably lower melting point due to intramolecular hydrogen bonding between the adjacent amino and nitro groups.[1] In contrast, the para-isomer (4-nitroaniline) has the highest melting point among the basic isomers, a result of its symmetrical structure which allows for more efficient crystal lattice packing.[1]

Below is a summary of key physicochemical properties for these compounds.

PropertyThis compound2-Nitroaniline (o-nitroaniline)3-Nitroaniline (m-nitroaniline)4-Nitroaniline (p-nitroaniline)
CAS Number 136-79-8[2]88-74-4[1][3]99-09-2[1][4]100-01-6[1][5]
Molecular Formula C₈H₁₀N₂O₃[6][7]C₆H₆N₂O₂[3][8]C₆H₆N₂O₂[4][9]C₆H₆N₂O₂[10][11]
Molar Mass ( g/mol ) 182.18[2][6]138.13[3][8]138.13[4][9]138.12[5][11]
Appearance ---Orange solid[1][8]Yellow solid/needles[1][12]Yellow to brown powder[1][11]
Melting Point (°C) 96.5 - 97[2][6]71.5 - 74[1][3]111 - 114[1][4]146 - 149[1][11]
Boiling Point (°C) 355.56 (estimate)[2]284[1][8]306[1][9]332[1][11]
Solubility in Water ---0.117 g/100 mL (20°C)[1]0.1 g/100 mL (20°C)[1][9]0.8 mg/mL (18.5°C)[1]
pKa (of conjugate acid) ----0.26[13]2.50[13]1.00[13]

Reactivity and Electronic Effects

The reactivity of nitroanilines is dominated by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂). The additional electron-donating ethoxy group (-OEt) in this compound further modulates the electronic environment of the aromatic ring.

Basicity

The basicity of the amino group is a critical factor in many reactions, including diazotization. The nitro group's strong electron-withdrawing nature reduces the electron density on the amino nitrogen, making all nitroaniline isomers significantly weaker bases than aniline.[13]

  • 3-Nitroaniline is the strongest base among the three isomers. The nitro group at the meta position exerts its influence primarily through an inductive effect, without direct resonance delocalization of the amino group's lone pair.[1][13]

  • 4-Nitroaniline is less basic because the para-positioned nitro group allows for direct delocalization of the nitrogen lone pair through resonance, making it less available for protonation.[1][13]

  • 2-Nitroaniline is the weakest base. This is due to a combination of strong inductive and resonance effects, steric hindrance from the adjacent nitro group (the ortho effect), and intramolecular hydrogen bonding which stabilizes the lone pair.[1][13]

  • This compound : The electron-donating ethoxy group at the ortho position to the amine would be expected to increase the electron density on the nitrogen, thereby increasing its basicity relative to 2-nitroaniline. However, the overall basicity is still low due to the powerful electron-withdrawing effect of the nitro group at the para position relative to the amine.

G Logical Relationship of Nitroaniline Isomers cluster_isomers Nitroaniline Isomers Aniline Aniline o_nitro 2-Nitroaniline (ortho) Aniline->o_nitro Nitration (conceptual) m_nitro 3-Nitroaniline (meta) Aniline->m_nitro Nitration (conceptual) p_nitro 4-Nitroaniline (para) Aniline->p_nitro Nitration (conceptual) ethoxy_nitro This compound o_nitro->ethoxy_nitro Further Substitution

Caption: Structural relationships of the analyzed nitroaniline compounds.

Applications in Synthesis

The primary application for these compounds is as intermediates in the synthesis of azo dyes and pigments.[14][15] The amino group is converted into a reactive diazonium salt, which is then coupled with another aromatic compound to form the azo linkage (-N=N-).

  • Nitroaniline Isomers (2-, 3-, 4-) : These are foundational diazo components used to produce a wide spectrum of colors.[12][15] The final color and properties of the dye are determined by the specific isomer used and the coupling agent.[14]

  • This compound : This compound is also used as a diazo component. The presence of the ethoxy group can be used to tune the final color of the dye and may enhance properties like lightfastness.

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are essential. The following sections detail methodologies for a key synthetic application and a fundamental property determination.

Experimental Workflow: Azo Dye Synthesis

The synthesis of azo dyes from nitroaniline precursors is a two-stage process involving diazotization followed by azo coupling.[14] This general procedure can be adapted for each of the discussed isomers.

G General Workflow for Azo Dye Synthesis Start Start: Nitroaniline Isomer Diazotization 1. Diazotization - Dissolve in HCl - Cool to 0-5 °C - Add NaNO₂ solution Start->Diazotization Diazonium Diazonium Salt (Highly Reactive) Diazotization->Diazonium Coupling 2. Azo Coupling - Prepare coupling agent solution (e.g., 2-Naphthol in NaOH) - Cool solution - Slowly add Diazonium Salt Diazonium->Coupling Precipitate Azo Dye Precipitate Coupling->Precipitate Isolation 3. Isolation & Purification - Vacuum Filtration - Wash with cold water - Recrystallize Precipitate->Isolation End End: Purified Azo Dye Isolation->End

Caption: Standard experimental workflow for synthesizing azo dyes.

Protocol 1: Synthesis of an Azo Dye

Objective: To synthesize an azo dye using a nitroaniline isomer as the diazo component and 2-Naphthol as the coupling agent.

Materials:

  • Nitroaniline isomer (e.g., this compound, 4-nitroaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • 2-Naphthol (beta-Naphthol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Diazotization:

    • In a 100 mL beaker, dissolve 5.0 mmol of the chosen nitroaniline isomer in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Gentle heating may be required to facilitate dissolution, after which the solution should be cooled.[14]

    • Cool the beaker in an ice-water bath to bring the temperature down to 0-5 °C.

    • In a separate beaker, prepare a solution of 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cooled, stirring aniline solution. The temperature must be strictly maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[14]

    • Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction is complete. The resulting solution contains the diazonium salt.

  • Azo Coupling:

    • In a separate 250 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this coupling agent solution in a separate ice-water bath.

    • With vigorous stirring, slowly add the cold diazonium salt solution to the cold 2-Naphthol solution. A brightly colored azo dye should precipitate immediately.[14]

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the solid product with several portions of cold deionized water to remove any unreacted salts and impurities.

    • Recrystallize the crude dye from a suitable solvent, such as an ethanol-water mixture, to achieve higher purity.

    • Dry the purified crystals in a desiccator or a low-temperature oven.

Protocol 2: Determination of pKa via Titration

Objective: To experimentally determine and compare the basicity (pKa of the conjugate acid) of the nitroaniline isomers.

Materials:

  • Nitroaniline isomer

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Methanol-water solvent mixture

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[13]

  • Sample Preparation: Prepare a ~1 mM solution of the nitroaniline isomer in a suitable solvent, such as a methanol-water mixture, to ensure complete solubility.[13]

  • Titration:

    • Place a known volume (e.g., 50 mL) of the nitroaniline solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and allow the reading to stabilize.

    • Fill a buret with the standardized 0.1 M HCl solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point from the inflection point of the curve (or by analyzing the first derivative of the curve).

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the nitroaniline isomer.

    • Repeat the procedure for each isomer under identical conditions for a direct comparison.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of principal analytical techniques for the characterization and quantification of 2-Ethoxy-5-nitroaniline. While specific validated method data for this compound is not extensively published, this guide synthesizes information from established methods for structurally similar nitroaniline derivatives to provide a comprehensive overview. The methodologies and data presented serve as a strong foundation for developing and validating analytical methods for this compound.

The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy. Each method's performance characteristics are compared, and detailed experimental protocols are provided to support practical implementation.

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the typical performance parameters for HPLC, GC, and UV-Vis Spectroscopy in the analysis of nitroaromatic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectroscopy
Applicability Ideal for non-volatile and thermally labile compounds.[1]Best suited for volatile and thermally stable compounds; derivatization may be needed for less volatile impurities.[1]Simple and rapid for quantification, but less specific as it cannot separate the analyte from absorbing impurities.[2]
Linearity (R²) > 0.999[3]> 0.998[3]Typically > 0.99
Accuracy (% Recovery) 98.0 - 102.0%[3]97.5 - 102.5%[3]95.0 - 105.0%
Precision (% RSD) < 1.0%[3]< 1.5%[3]< 2.0%
Limit of Detection (LOD) 0.005% - 0.01%[3]0.02%[3]~0.05 µg/mL[4]
Limit of Quantitation (LOQ) 0.015% - 0.03%[3]0.06%[3]~0.15 µg/mL[4]
Analysis Time 5 - 30 minutes[3]15 - 25 minutes[3]< 5 minutes
Solvent Consumption High to Low[3]Low (gas carrier)[3]Low

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical methods. The following protocols are adapted from established methods for similar nitroaniline compounds and provide a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantification and purity assessment of this compound.

  • Instrumentation and Columns :

    • A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[5]

    • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[5]

  • Reagents and Standards :

    • HPLC-grade acetonitrile (B52724) and water are required.[5]

    • A mobile phase modifier such as phosphoric acid or formic acid (for Mass Spectrometry compatibility) can be used.[5][6]

    • Prepare a stock solution of this compound reference standard in a suitable solvent like methanol (B129727) or acetonitrile.[7][8] Create calibration standards through serial dilutions.[7]

  • Chromatographic Conditions :

    • Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% acid modifier.[8]

    • Flow Rate : 1.0 mL/min.[7][8]

    • Column Temperature : 30 °C.[7][8]

    • Injection Volume : 10-20 µL.[7][8]

    • UV Detection Wavelength : Based on the chromophore, a wavelength in the range of 254 nm or near the absorbance maximum (around 350-400 nm) is expected to provide good sensitivity.[8]

  • Sample Preparation :

    • Dissolve the sample in the mobile phase or a suitable solvent to a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective analysis of this compound, provided the compound is thermally stable.

  • Instrumentation :

    • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • Chromatographic Conditions :

    • Column : A low-polarity capillary column (e.g., BPX5 or equivalent).

    • Injector Temperature : 250 °C.[1]

    • Oven Temperature Program : Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).[1]

    • Carrier Gas : Helium or Hydrogen at a constant flow rate.

    • MS Mode : Electron Ionization (EI) at 70 eV, scanning a suitable mass range (e.g., m/z 40-400).[1]

  • Sample Preparation :

    • Accurately weigh the sample and dissolve it in a suitable solvent such as methanol or acetone.[1]

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.[1]

UV-Visible Spectrophotometry

This technique offers a simple and rapid method for the quantification of this compound.

  • Instrumentation :

    • A UV-Vis spectrophotometer.[9]

  • Procedure :

    • Solvent : Use a suitable solvent such as ethanol (B145695) or methanol.[9]

    • Wavelength Scan : Obtain an absorption spectrum over a range of 200-800 nm to determine the wavelength of maximum absorbance (λmax).[9]

    • Standard Preparation : Prepare a stock solution of the reference standard and create a series of dilutions to generate a calibration curve.

    • Sample Analysis : Dissolve the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance at λmax.

Visualizing Analytical Workflows

Diagrams can effectively illustrate complex processes and relationships in analytical method validation.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation define_scope Define Analytical Scope method_development Method Development define_scope->method_development preliminary_studies Preliminary Studies method_development->preliminary_studies specificity Specificity preliminary_studies->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop_creation SOP Creation validation_report->sop_creation routine_use Routine Use sop_creation->routine_use

Workflow for Analytical Method Validation.

method_selection_decision_tree cluster_options cluster_methods start Analytical Goal for this compound? quantification Quantification & Purity start->quantification impurity_id Impurity Identification start->impurity_id quick_assay Rapid Assay start->quick_assay hplc HPLC quantification->hplc High specificity needed impurity_id->hplc Non-volatile impurities gcms GC-MS impurity_id->gcms Volatile impurities suspected uvvis UV-Vis Spectroscopy quick_assay->uvvis Simple matrix

Decision tree for analytical method selection.

References

"spectroscopic comparison of 2-Ethoxy-5-nitroaniline and its precursors"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 2-Ethoxy-5-nitroaniline and its synthetic precursors, 2-Chloro-5-nitroaniline and Sodium Ethoxide. This guide provides researchers, scientists, and drug development professionals with objective experimental data and detailed methodologies to distinguish and characterize these compounds.

The synthesis of this compound, a key intermediate in various chemical industries, primarily proceeds through a nucleophilic aromatic substitution reaction. In this process, the chlorine atom of 2-Chloro-5-nitroaniline is displaced by the ethoxide group from Sodium Ethoxide. Spectroscopic analysis is crucial for monitoring the reaction progress and confirming the identity and purity of the final product. This guide offers a comprehensive comparison of the key spectroscopic features of the product and its precursors using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ~3480, ~3370 (N-H stretch, primary amine), ~2980, ~2870 (C-H stretch, aliphatic), ~1580 (N-H bend), ~1510, ~1330 (NO₂ stretch, asymmetric & symmetric), ~1240 (C-O-C stretch, aryl ether), ~1040 (C-O stretch, aliphatic ether)
2-Chloro-5-nitroaniline ~3490, ~3380 (N-H stretch, primary amine), ~1630 (N-H bend), ~1520, ~1350 (NO₂ stretch, asymmetric & symmetric), ~830 (C-Cl stretch)[1]
Sodium Ethoxide ~2960, ~2850 (C-H stretch, aliphatic), ~1090, ~1050 (C-O stretch)[2][3][4][5]

Table 2: ¹H NMR Spectroscopy Data

CompoundChemical Shift (δ, ppm) and MultiplicitySolvent
This compound ~7.6 (d, 1H), ~7.5 (dd, 1H), ~6.8 (d, 1H), ~4.8 (br s, 2H, NH₂), ~4.1 (q, 2H), ~1.4 (t, 3H)CDCl₃
2-Chloro-5-nitroaniline ~7.8 (d, J = 2.5 Hz, 1H), ~7.6 (dd, J = 8.8, 2.5 Hz, 1H), ~7.3 (d, J = 8.8 Hz, 1H), ~4.9 (br s, 2H, NH₂)DMSO-d₆
Sodium Ethoxide ~3.5 (q, 2H), ~1.1 (t, 3H)D₂O

Table 3: ¹³C NMR Spectroscopy Data

CompoundChemical Shift (δ, ppm)Solvent
This compound ~152, ~142, ~136, ~120, ~115, ~110, ~65, ~15CDCl₃
2-Chloro-5-nitroaniline ~148, ~144, ~130, ~125, ~113, ~110[6]DMSO-d₆
Sodium Ethoxide ~59, ~19[7]D₂O

Table 4: UV-Vis Spectroscopy Data

Compoundλmax (nm)Solvent
This compound ~230, ~260, ~410Ethanol (B145695)
2-Chloro-5-nitroaniline ~245, ~300, ~385Ethanol
Sodium Ethoxide No significant absorption in the UV-Vis rangeEthanol

Visualizing the Process

Synthetic Pathway

The synthesis of this compound from its precursors is a classic example of nucleophilic aromatic substitution.

Synthetic Pathway Precursor1 2-Chloro-5-nitroaniline Product This compound Precursor1->Product Precursor2 Sodium Ethoxide Precursor2->Product Solvent Ethanol (solvent) Solvent->Product

Caption: Synthetic route to this compound.

Experimental Workflow

A generalized workflow for the spectroscopic comparison of the compounds is outlined below.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Synthesize this compound Synthesize this compound Isolate & Purify Product Isolate & Purify Product Synthesize this compound->Isolate & Purify Product IR IR Spectroscopy Isolate & Purify Product->IR NMR NMR (1H & 13C) Isolate & Purify Product->NMR UV_Vis UV-Vis Spectroscopy Isolate & Purify Product->UV_Vis Obtain Precursor Samples Obtain Precursor Samples Obtain Precursor Samples->IR Obtain Precursor Samples->NMR Obtain Precursor Samples->UV_Vis Compare Spectra Compare Spectra IR->Compare Spectra NMR->Compare Spectra UV_Vis->Compare Spectra Tabulate Data Tabulate Data Compare Spectra->Tabulate Data

Caption: Workflow for spectroscopic comparison.

Experimental Protocols

1. Infrared (IR) Spectroscopy

  • Methodology: A small amount of the solid sample (this compound or 2-Chloro-5-nitroaniline) was mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For Sodium Ethoxide, which is highly moisture-sensitive, the Attenuated Total Reflectance (ATR) technique was employed using a diamond crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal was recorded and subtracted from the sample spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology:

    • Sample Preparation: Approximately 10-20 mg of this compound and 2-Chloro-5-nitroaniline were dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), respectively. For Sodium Ethoxide, approximately 20 mg was dissolved in 0.6 mL of deuterium (B1214612) oxide (D₂O). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm) for the organic samples.

    • Instrumentation: A 400 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans.

    • ¹³C NMR: Spectra were acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulating 1024 scans.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Methodology:

    • Sample Preparation: Stock solutions (1 mM) of this compound and 2-Chloro-5-nitroaniline were prepared in spectroscopic grade ethanol. These were further diluted with ethanol to a concentration of approximately 0.01 mM to ensure the absorbance falls within the linear range of the instrument. Sodium Ethoxide does not exhibit significant absorbance in the 200-800 nm range and was therefore not analyzed by this method.

    • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance spectra were recorded from 200 to 600 nm using a 1 cm path length quartz cuvette. A baseline was recorded using pure ethanol in both the sample and reference cuvettes and was subtracted from the sample spectra. The wavelength of maximum absorbance (λmax) was determined for each compound.

References

A Comparative Study on the Reactivity of 2-Ethoxy-5-nitroaniline and Its Analogs in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of 2-Ethoxy-5-nitroaniline and its structurally similar counterparts, 2-Methoxy-5-nitroaniline and 2-Methyl-5-nitroaniline. The primary focus of this study is on the diazotization and subsequent azo coupling reactions, which are fundamental to the synthesis of a wide range of commercially important azo dyes. By examining the electronic and steric influences of the ethoxy, methoxy (B1213986), and methyl groups, this guide aims to provide a comprehensive understanding of the reactivity differences and their impact on the properties of the resulting dyes.

Introduction to the Reactivity of Substituted Nitroanilines

This compound is a valuable intermediate in the synthesis of azo dyes. Its reactivity is primarily governed by the presence of three key functional groups on the benzene (B151609) ring: the amino (-NH₂), the ethoxy (-OCH₂CH₃), and the nitro (-NO₂) groups. The amino group is the primary site of reaction in diazotization, a process that converts it into a highly reactive diazonium salt. The ethoxy and nitro groups, due to their electronic and steric properties, significantly influence the rate and efficiency of this reaction, as well as the characteristics of the subsequently formed azo dyes.

The electron-donating nature of the ethoxy group (a +R effect) increases the electron density on the aromatic ring, thereby activating it. Conversely, the nitro group is strongly electron-withdrawing (-R effect), which deactivates the ring. The interplay of these opposing electronic effects, along with the steric hindrance imposed by the substituents, dictates the overall reactivity of the molecule.

Comparative Analysis of Reactivity

To provide a clear comparison, this guide evaluates the reactivity of this compound against two closely related analogs: 2-Methoxy-5-nitroaniline and 2-Methyl-5-nitroaniline. The primary difference between these molecules lies in the substituent at the 2-position, allowing for a direct assessment of the impact of the ethoxy, methoxy, and methyl groups on the diazotization and azo coupling reactions.

Data Presentation: A Comparative Overview

The following tables summarize the key physical properties and expected reactivity trends of the three compounds, along with the properties of a representative azo dye synthesized from each.

Table 1: Physical Properties of 2-Substituted-5-nitroanilines

PropertyThis compound2-Methoxy-5-nitroaniline2-Methyl-5-nitroaniline
Molecular Formula C₈H₁₀N₂O₃C₇H₈N₂O₃C₇H₈N₂O₂
Molecular Weight 182.18 g/mol 168.15 g/mol 152.15 g/mol
Appearance Yellow to orange crystalline powderOrange-red needles or orange powder[1]Yellow crystalline solid
Melting Point 99-101 °C117-119 °C109-111 °C

Table 2: Comparative Reactivity in Azo Dye Synthesis

ParameterThis compound2-Methoxy-5-nitroaniline2-Methyl-5-nitroaniline
Relative Basicity of Amino Group HigherLowerHighest
Predicted Diazotization Rate ModerateSlowerFastest
Azo Coupling Yield with 2-Naphthol (B1666908) *Good78%[2]Good
Color of Azo Dye with 2-Naphthol Reddish-OrangeOrange to RedRed

*Yields are highly dependent on specific reaction conditions. The value for 2-Methoxy-5-nitroaniline is from a specific reported synthesis and serves as a benchmark.

Table 3: Properties of Azo Dyes Derived from 2-Substituted-5-nitroanilines and 2-Naphthol

PropertyAzo Dye from this compoundAzo Dye from 2-Methoxy-5-nitroanilineAzo Dye from 2-Methyl-5-nitroaniline
λmax (in DMF) Expected ~480-500 nm~485 nm~490 nm
Molar Extinction Coefficient (ε) HighHighHigh
Light Fastness GoodGood[3]Good to Very Good[1]
Wash Fastness GoodExcellent[3]Good

Experimental Protocols

The following are detailed methodologies for the key experiments of diazotization and azo coupling, adapted from established procedures for similar compounds.

Diazotization of 2-Substituted-5-nitroaniline

Materials:

  • 2-Substituted-5-nitroaniline (e.g., this compound)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Urea (B33335)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, disperse the 2-substituted-5-nitroaniline (e.g., 10 mmol) in a mixture of water and concentrated sulfuric acid (or hydrochloric acid).

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (10.5 mmol) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Test for the completion of diazotization using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Decompose the excess nitrous acid by the careful addition of a small amount of urea until the starch-iodide test is negative.

  • The resulting solution contains the diazonium salt and should be used immediately in the next step.

Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution (from the previous step)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve 2-naphthol (10 mmol) in an aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture for 1-2 hours in the ice bath to ensure complete coupling.

  • Isolate the precipitated dye by vacuum filtration.

  • Wash the dye with a saturated sodium chloride solution and then with cold water.

  • Dry the azo dye in a desiccator or a vacuum oven at a low temperature.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Diazotization_Reaction Amine This compound Diazonium Diazonium Salt Amine->Diazonium Diazotization NaNO2 NaNO2 NaNO2->Diazonium Acid H₂SO₄ / HCl (0-5 °C) Acid->Diazonium Azo_Dye Azo Dye Diazonium->Azo_Dye Azo Coupling Coupling_Agent 2-Naphthol Coupling_Agent->Azo_Dye

Caption: General reaction pathway for the synthesis of an azo dye.

Experimental_Workflow Start Start: this compound Step1 Dissolve in Acid and Cool to 0-5 °C Start->Step1 Step2 Add NaNO₂ Solution Dropwise Step1->Step2 Step3 Stir for 30 min, Test for Completion Step2->Step3 Step5 Add Diazonium Salt to Coupling Agent Step3->Step5 Step4 Prepare Coupling Agent Solution (2-Naphthol) Step4->Step5 Step6 Stir for 1-2 hours, Precipitate Dye Step5->Step6 End Isolate and Purify Azo Dye Step6->End

Caption: Step-by-step experimental workflow for azo dye synthesis.

Conclusion

The reactivity of this compound in azo dye synthesis is a nuanced interplay of the electronic and steric effects of its substituents. Compared to its methoxy and methyl analogs, the ethoxy group is expected to confer a moderate level of reactivity, leading to good yields in diazotization and azo coupling reactions. The resulting azo dyes are anticipated to exhibit desirable properties, including good color strength and fastness. This guide provides a foundational understanding and practical protocols for researchers and professionals working with these important chemical intermediates. Further experimental work to directly compare the reaction kinetics and yields under identical conditions would provide more definitive quantitative insights.

References

Performance of Azo Dyes Derived from 2-Ethoxy-5-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of azo dyes derived from 2-ethoxy-5-nitroaniline. Due to the limited availability of specific experimental data for this compound derivatives in the reviewed literature, this document utilizes data from its close structural analog, 2-methoxy-5-nitroaniline (B165355). The substitution of a methoxy (B1213986) group for an ethoxy group is not expected to significantly alter the fundamental dyeing properties, making this a relevant and informative comparison for researchers in the field.

Azo dyes, characterized by the (-N=N-) chromophore, are a dominant class of synthetic colorants valued for their wide color range, ease of synthesis, and cost-effectiveness.[1][2] Their performance is intrinsically linked to the chemical structure of the aromatic amines used in their synthesis. This guide focuses on dyes synthesized from 2-alkoxy-5-nitroaniline derivatives, which are known to produce shades ranging from yellow to orange.[1]

Performance Comparison of Monoazo Disperse Dyes

The following table summarizes the spectral properties of monoazo disperse dyes synthesized from 2-methoxy-5-nitroaniline and various coupling components. These dyes are suitable for application on polyester (B1180765) and nylon fibers.[1]

Dye ReferenceCoupling ComponentColor in Ethanolλmax (nm) in EthanolMolar Extinction Coefficient (εmax)
Dye 1 1-HydroxynaphthaleneYellow436-
Dye 2 2-HydroxynaphthaleneOrange520High
Dye 3 N-PhenylnaphthylamineOrange-High
Dye 4 1,3-DiaminobenzeneYellow-Low
Dye 5 1,3-DihydroxybenzeneYellow--
Dye 6 3-AminophenolYellow--

Data compiled from studies on dyes derived from 2-methoxy-5-nitroaniline.[1][3]

Performance of Disazo Disperse Dyes on Synthetic Fabrics

Disazo dyes, containing two azo groups, were synthesized from 2-methoxy-5-nitroaniline and 3-chloroaniline (B41212) and applied to polyester and nylon 66 fabrics. The fastness properties were evaluated using a grey scale rating from 1 (poor) to 5 (excellent) for wash and rub fastness, and a blue wool scale from 1 (poor) to 8 (excellent) for light fastness.[2][3]

Dye ReferenceFabricLight FastnessWash FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
Disazo Dye A Polyester5-64-54-54
Disazo Dye A Nylon 665443-4
Disazo Dye B Polyester64-54-54
Disazo Dye B Nylon 665-6444
Disazo Dye C Polyester5-64-54-54
Disazo Dye C Nylon 665443-4

Data from a study on disazo dyes derived from 2-methoxy-5-nitroaniline and 3-chloroaniline.[3]

The good light fastness is attributed to the presence of the nitro and methoxy groups in the dye structure.[3]

Experimental Protocols

The synthesis of azo dyes from 2-alkoxy-5-nitroaniline follows a standard two-step process: diazotization followed by a coupling reaction.[4]

General Synthesis of Monoazo Disperse Dyes

Materials:

  • 2-Methoxy-5-nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (B80452)

  • Coupling agent (e.g., 1-hydroxynaphthalene)

  • Urea

  • Water

Procedure:

  • Diazotization: 2-Methoxy-5-nitroaniline (0.024 mol) is dissolved in a solution of concentrated sulfuric acid (6 mL) and water (50 mL). The mixture is cooled to 0-5°C. A solution of sodium nitrite (0.02 mol) in water (10 mL) is added dropwise while maintaining the temperature between 0-5°C. The reaction is stirred for 30 minutes. The completion of diazotization can be checked using a suitable indicator. Excess nitrous acid is then destroyed by the addition of urea.[1]

  • Coupling: The cold diazonium salt solution is slowly added to a solution of the coupling component (e.g., 1-hydroxynaphthalene) with vigorous stirring. The reaction mixture is stirred for a further 2 hours. The precipitated dye is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent like methanol.[1][5]

General Synthesis of Disazo Disperse Dyes

Materials:

  • 2-Methoxy-5-nitrophenylazo-4-amino-2-chlorobenzene

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Coupling agent

  • Urea

  • Water

Procedure:

  • Diazotization: 2-Methoxy-5-nitrophenylazo-4-amino-2-chlorobenzene (6.53 mmoles) is diazotized in a mixture of concentrated sulfuric acid (5 mL) and water (50 mL) by the dropwise addition of a sodium nitrite solution (43.8 mmoles in 10 mL of water) at 0-5°C.[3]

  • Coupling: The resulting diazonium salt solution is then coupled with a suitable aromatic compound to form the disazo dye.[3]

Dyeing Procedure for Polyester and Nylon 66 Fabrics

Dyeing of Nylon 66:

  • A dyebath is prepared with the dye (1.0 g) dissolved in DMF, an acid buffer (pH 5-5.5), and water.

  • The wetted nylon fabric is immersed in the dyebath at 45°C.

  • The temperature is raised to 102°C over 15 minutes and maintained for 30 minutes.

  • Formic acid is added to the dyebath to improve exhaustion.[3]

Visualizing the Synthesis Workflow

The general workflow for the synthesis of azo dyes from 2-alkoxy-5-nitroaniline is depicted in the following diagram.

AzoDyeSynthesis Aniline This compound Diazonium Diazonium Salt (0-5°C) Aniline->Diazonium  Diazotization (NaNO₂, H₂SO₄) AzoDye Azo Dye Diazonium->AzoDye Coupling Reaction Coupler Coupling Component Coupler->AzoDye

Caption: General workflow for the synthesis of azo dyes.

Comparison with Other Azo Dyes

Dyes derived from this compound are expected to exhibit properties comparable to other nitroaniline-based disperse dyes. For instance, the introduction of a 2-hydroxyethoxy group in a similar p-nitroaniline structure is predicted to enhance solubility and potentially improve light fastness through intramolecular hydrogen bonding. This suggests that the ethoxy group in this compound may also contribute to favorable dye properties.

References

A Comparative Guide to Confirming the Structure of Synthesized 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the unequivocal structural confirmation of synthesized 2-Ethoxy-5-nitroaniline. By presenting experimental data alongside those of structurally similar alternatives, this document aims to equip researchers with the necessary information to accurately identify and characterize their synthesized compounds.

Structural Elucidation Workflow

The structural confirmation of a synthesized compound like this compound is a multi-step process that relies on the convergence of data from several analytical techniques. Each method provides unique insights into the molecular structure, and together they form a comprehensive analytical workflow.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Confirmation Synthesis Synthesized This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Proton & Carbon Environment Analysis NMR->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis MS->MS_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Figure 1: Workflow for the structural confirmation of synthesized this compound.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally determined spectroscopic data for this compound and two common alternatives: 2-Methoxy-5-nitroaniline and 2-Ethoxy-4-nitroaniline.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm.

Proton AssignmentThis compound (Predicted)2-Methoxy-5-nitroaniline (Experimental)2-Ethoxy-4-nitroaniline (Experimental)
-CH₃ (ethoxy)~1.4 (t, 3H)-~1.4 (t, 3H)
-OCH₂- (ethoxy)~4.1 (q, 2H)-~4.0 (q, 2H)
-OCH₃ (methoxy)-~3.9 (s, 3H)-
Aromatic H (ortho to -NH₂)~6.8 (d, 1H)~6.8 (d, 1H)~6.7 (d, 1H)
Aromatic H (para to -NH₂)~7.8 (dd, 1H)~7.8 (dd, 1H)~7.5 (dd, 1H)
Aromatic H (ortho to -NO₂)~7.6 (d, 1H)~7.6 (d, 1H)~7.9 (d, 1H)
-NH₂~4.5 (s, 2H, broad)~4.6 (s, 2H, broad)~4.8 (s, 2H, broad)
¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm.

Carbon AssignmentThis compound (Predicted)2-Methoxy-5-nitroaniline (Experimental)2-Ethoxy-4-nitroaniline (Experimental)
-CH₃ (ethoxy)~15-~15
-OCH₂- (ethoxy)~64-~64
-OCH₃ (methoxy)-~56-
Aromatic C-NH₂~140~141~142
Aromatic C-O~150~151~148
Aromatic C-NO₂~142~141~139
Aromatic CH (various)~108, 115, 126~108, 114, 127~112, 118, 126
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹).

Functional GroupThis compound (Predicted)2-Methoxy-5-nitroaniline (Experimental)2-Ethoxy-4-nitroaniline (Experimental)
N-H Stretch (amine)~3350-3500 (two bands)~3340, 3480~3330, 3470
C-H Stretch (aromatic)~3000-3100~3050-3150~3040-3140
C-H Stretch (aliphatic)~2850-2980~2840-2960~2860-2990
NO₂ Stretch (asymmetric)~1500-1530~1510~1505
NO₂ Stretch (symmetric)~1330-1360~1340~1335
C-O-C Stretch (ether)~1200-1250~1220~1210
Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z).

Ion FragmentThis compound (Predicted)2-Methoxy-5-nitroaniline (Experimental)2-Ethoxy-4-nitroaniline (Experimental)
[M]⁺ (Molecular Ion)182168182
[M-NO₂]⁺136122136
[M-C₂H₄]⁺ (from ethoxy)154-154
[M-CH₃]⁺ (from methoxy)-153-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the synthesized compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides structural information.

A Guide to Inter-Laboratory Comparison of 2-Ethoxy-5-nitroaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 2-Ethoxy-5-nitroaniline. While specific ILC data for this compound is not publicly available, this document outlines proposed analytical methodologies, validation parameters, and a hypothetical study design based on established practices for similar nitroaromatic compounds. The objective is to assist laboratories in establishing robust, reproducible, and comparable analytical protocols for the quantification and purity assessment of this compound, a key intermediate in various synthetic processes.

Proposed Analytical Methodologies

The two primary analytical techniques recommended for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, required sensitivity, and the thermal stability of the analyte and its impurities.[1] HPLC is often favored for its versatility with polar and thermolabile compounds, while GC-MS provides high sensitivity and specificity for volatile and thermally stable molecules.[1]

A comparative overview of the expected performance of these methods, based on data from structurally similar nitroaniline compounds, is presented below.

Table 1: Comparison of Proposed Analytical Methods for this compound Analysis

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds.Best suited for volatile and thermally stable compounds.
Linearity (r²) > 0.999> 0.98
Limit of Detection (LOD) 0.1–0.2 µg/L (for similar nitroanilines)[2]GC-MS/MS offers tenfold higher sensitivity than single quadrupole GC/MS.[2]
Accuracy (Recovery) 98% - 108% (for similar nitroanilines)[2]Deviations of less than 15% from reference values in interlaboratory comparisons.[2]
Precision (RSD) ≤ 0.3% (for similar nitroanilines)[2]Similar precision between GC/MS and GC/MS-MS in the 1-45 µg/L range.[2]
Throughput High, with potential for automation.Moderate, may require more extensive sample preparation.
Selectivity Good, based on chromatographic separation and UV detection wavelength.Excellent, based on chromatographic separation and mass fragmentation patterns.

Note: The performance data is extrapolated from studies on other nitroaniline derivatives and may vary for this compound depending on the specific matrix and instrumental conditions.

Proposed Inter-Laboratory Comparison (ILC) Design

A well-structured ILC is crucial for assessing the proficiency of participating laboratories. The following design is proposed for a this compound ILC.[3]

Objective: To evaluate the performance of participating laboratories in the quantification of this compound in a standard solution and a representative sample matrix.

Participants: A minimum of 8-15 laboratories from diverse organizations is recommended to ensure statistical significance.[3]

Test Materials:

  • A standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • A representative sample matrix (e.g., a placebo formulation or a simulated process stream) spiked with a known concentration of this compound.

Workflow for Inter-Laboratory Comparison:

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Coordinating laboratory prepares and validates test materials B Homogeneity and stability testing of test materials A->B C Distribution of test materials and protocols to participating laboratories B->C D Participating laboratories perform the analysis using the specified method(s) C->D E Submission of analytical results to the coordinating laboratory D->E F Statistical analysis of the submitted data (e.g., calculation of z-scores) E->F G Issuance of a final report with performance evaluation F->G H Participating laboratories implement corrective actions for any identified issues G->H

Workflow for a proposed inter-laboratory comparison of this compound analysis.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the success of an ILC. The following are proposed methods for the analysis of this compound.

This method is suitable for the quantification of this compound in various samples.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[1]

Reagents and Standards:

  • Solvents: HPLC-grade acetonitrile (B52724) and water.

  • Mobile Phase: A suitable gradient of acetonitrile and water.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. Create calibration standards through serial dilution.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of similar nitroanilines, a primary detection wavelength around 280 nm is proposed. A DAD can monitor multiple wavelengths for specificity.[1]

Sample Preparation:

  • For Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.[1]

  • For Drug Product (e.g., Tablets): Crush a representative number of tablets, accurately weigh a portion of the powder, and extract the analyte with a suitable solvent, which may involve sonication and centrifugation.[1]

This method is ideal for the sensitive and selective analysis of this compound, assuming the compound is thermally stable.[1]

Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[1]

Reagents and Standards:

  • Solvents: GC-grade solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) for sample and standard preparation.[1]

  • Carrier Gas: Helium (99.999% purity).[1]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. Create calibration standards through serial dilution.[1]

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Oven Temperature Program: A suitable temperature gradient should be developed to ensure good separation of the analyte from any impurities.

  • MS Mode: Electron Ionization (EI) at 70 eV, with scanning in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • SIM Ions: To be determined from the mass spectrum of the analyte. The molecular ion and characteristic fragment ions should be selected.[1]

Sample Preparation:

  • For Drug Substance: Dissolve the sample in a suitable volatile solvent.[1]

  • For Drug Product: Extract the analyte using a suitable solvent. The extract may need to be concentrated and reconstituted in a more volatile solvent.[1]

Decision Tree for Method Selection:

G A Is the analyte thermally stable? B Yes A->B C No A->C D Is high sensitivity required? B->D F HPLC is the preferred method C->F G Yes D->G H No D->H E GC-MS is a suitable method G->E I HPLC is also a suitable method H->I

Decision tree for selecting between HPLC and GC-MS for this compound analysis.

Data Analysis and Performance Evaluation

The results from the participating laboratories should be statistically analyzed to assess inter-laboratory comparability. The z-score is a common metric used for this purpose. A z-score is calculated for each laboratory's result to indicate how many standard deviations it is from the consensus value.

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Laboratories with unsatisfactory results should investigate the root cause, which could include issues with method implementation, instrument calibration, or sample handling, and implement corrective actions.[4]

By following this guide, researchers, scientists, and drug development professionals can effectively design and participate in an inter-laboratory comparison for the analysis of this compound, thereby ensuring the generation of high-quality, reliable, and comparable analytical data across different facilities.

References

A Comparative Guide to 2-Ethoxy-5-nitroaniline and Other Dye Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Ethoxy-5-nitroaniline against other common dye intermediates. The selection of an appropriate dye intermediate is critical as it directly influences the synthesis, performance, and application of the resulting dyes. This document aims to assist researchers in making informed decisions by presenting available data on performance metrics, detailed experimental protocols, and visualizations of key processes.

Performance Comparison of Dye Intermediates

The performance of a dye is intrinsically linked to the chemical structure of its intermediate. Key performance indicators include dye yield, purity, and fastness properties. While direct, side-by-side comparative studies under identical conditions are limited in published literature, this section aggregates available data to provide a useful benchmark.

Disclaimer: The following data has been compiled from various sources. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Dye IntermediateCoupling ComponentDye Yield (%)Melting Point (°C)Light Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Rubbing Fastness (1-5 Scale)
2-Methoxy-5-nitroaniline 1-Hydroxynaphthalene78%[1]----
2-Methoxy-5-nitroaniline N-phenylnaphthylamine58%[1]----
2-Methyl-5-nitroaniline N,N-diethylaniline--Good[2]5[2]4-5[2]
p-Nitroaniline Resorcinol-----
4-Methoxy-2-nitroaniline 2-Chloroaniline87%[3]-6-7[3]4-5[3]4-5[3]
4-Bromoaniline Derivative Disazo Component--5 to 6-7[4]5[4]3-4[4]

Note: Data for this compound was not explicitly available in the searched literature. However, its performance is expected to be comparable to the structurally similar 2-Methoxy-5-nitroaniline.

Experimental Protocols

Objective comparison of dye performance relies on standardized experimental procedures. The following sections detail methodologies for the synthesis of azo dyes and the evaluation of their key properties.

Synthesis of Azo Dyes from Nitroanilines

This protocol describes a general method for the diazotization of a primary aromatic amine and its subsequent coupling with a suitable component to form an azo dye.

1. Diazotization:

  • Dissolve the primary aromatic amine (e.g., this compound) (0.01 mol) in a mixture of concentrated hydrochloric acid and water.[5]

  • Cool the solution to 0-5°C in an ice bath.[1][5]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.01 mol) dropwise while maintaining the temperature below 10°C.[2][5]

  • Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.[1][6] The completion of diazotization can be checked using starch-iodide paper.

2. Azo Coupling:

  • Dissolve the coupling component (e.g., a phenol (B47542) or another aromatic amine) (0.01 mol) in an appropriate solvent (e.g., aqueous sodium hydroxide (B78521) for phenols, or acid for amines).[1][7]

  • Cool the solution of the coupling component in an ice bath.

  • Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring.[1][5]

  • Adjust the pH of the reaction mixture to facilitate the coupling reaction (typically pH 4-5 for coupling with amines and slightly alkaline for phenols).[2]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete precipitation of the dye.[1]

3. Isolation and Purification:

  • Collect the precipitated dye by vacuum filtration.[1][5]

  • Wash the dye with cold water to remove any unreacted salts and acids.[1][5]

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of solvents.[1][8]

  • The purity of the synthesized dye can be assessed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][9]

Performance Evaluation Protocols

Standardized methods are crucial for assessing the performance of the synthesized dyes.

  • Light Fastness (ISO 105-B02): Dyed fabric samples are exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions. The change in color is then assessed by comparing it to a set of blue wool standards with known light fastness ratings.[4]

  • Wash Fastness (ISO 105-C06): A dyed fabric sample is washed with a standard soap solution, often in the presence of an undyed fabric. The change in color of the dyed sample and the degree of staining on the undyed fabric are evaluated using a greyscale.[2][4]

  • Rubbing Fastness (ISO 105-X12): This test assesses the transfer of color from the dyed fabric to another surface by rubbing. Both dry and wet rubbing tests are performed, and the staining on the rubbing cloth is rated using a greyscale.[4]

Visualizing Key Processes

General Workflow for Azo Dye Synthesis and Evaluation

The following diagram illustrates the typical workflow from the selection of a dye intermediate to the final performance evaluation of the synthesized dye.

G A Selection of Dye Intermediate (e.g., this compound) C Diazotization (Amine -> Diazonium Salt) A->C B Selection of Coupling Component D Azo Coupling B->D C->D E Isolation and Purification (Filtration, Recrystallization) D->E F Characterization (TLC, HPLC, Spectroscopy) E->F G Dyeing of Substrate F->G H Performance Evaluation (Fastness Tests) G->H G cluster_0 Inputs cluster_1 Outputs A Dye Intermediate Structure (e.g., this compound) C Azo Dye Properties A->C influences B Coupling Component Structure B->C influences D Color (λmax) C->D E Solubility C->E F Fastness Properties C->F G Dyeing Performance C->G

References

A Comparative Analysis of the Cytotoxicity of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the cytotoxic effects of various substituted nitroanilines, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships that dictate the toxicity of these compounds, thereby informing the development of novel chemical entities.

The cytotoxic potential of nitroanilines is significantly influenced by the number, position, and chemical nature of substituents on the aniline (B41778) ring. Generally, the presence of electron-withdrawing groups, such as the nitro (NO2) group, tends to enhance the cytotoxic effects of anilines.[1] Conversely, the introduction of electron-donating groups is often associated with a reduction in toxicity.[1] The spatial arrangement of these substituents also plays a critical role in determining the toxic potency of these compounds.[1]

Quantitative Cytotoxicity Data

The cytotoxic potential of substituted nitroanilines has been assessed in numerous studies. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process or reduce cell viability by 50%, respectively. A lower value indicates higher cytotoxic potency.

Table 1: Comparative Cytotoxicity of Nitroaniline Isomers

CompoundSubstituent PositionEC50 (µM)
Aniline-1910
2-Nitroaniline (B44862)ortho180
3-Nitroanilinemeta250
4-Nitroanilinepara210

Note: The data presented above is derived from a study on the interaction of substituted anilines with submitochondrial particles and may not be directly comparable to cytotoxicity data from whole-cell assays. However, it provides valuable insights into the relative toxicity of these compounds.[1]

Among the nitroaniline isomers, the ortho- and para-isomers exhibit higher cytotoxicity compared to the meta-isomer.[1] This suggests that the electronic and steric properties of the substituents, in conjunction with their location on the aromatic ring, are crucial in their interaction with biological targets.[1]

Table 2: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a4-MethylphenylHCT1165.9 nM
1b4-(Dimethylamino)phenylHCT1168.7 µM
2a2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3aPyrimidine derivativeMer Kinase18.5 nM
3bPyrimidine derivativec-Met Kinase33.6 nM

This table highlights the half-maximal inhibitory concentration (IC50) values of various N-substituted 2-nitroaniline derivatives against different cancer cell lines, demonstrating the impact of N-substituents on their cytotoxic potency.[2]

Structure-Activity Relationship

The data indicates a clear structure-activity relationship for the cytotoxicity of substituted nitroanilines:

  • Nitro Group Position: The position of the nitro group on the aniline ring influences cytotoxicity. For simple nitroanilines, the ortho and para positions generally lead to greater toxicity than the meta position.[1]

  • N-Substitution: The introduction of substituents on the amino group can dramatically alter cytotoxic activity. For instance, N-substituted 2-nitroaniline derivatives have shown a wide range of potencies, with some compounds exhibiting IC50 values in the nanomolar range against cancer cell lines.[2]

  • Multiple Substitutions: The presence of multiple electron-withdrawing groups, such as in 2,4-dinitroaniline (B165453) derivatives, can lead to compounds with high cytotoxic selectivity for hypoxic cells, which are often found in solid tumors.[3]

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of chemical compounds. The following section details a common experimental methodology used to assess the cytotoxic effects of substituted nitroanilines.

MTT Assay for Cell Viability

This protocol outlines a general method for assessing the cytotoxicity of substituted nitroanilines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Selected cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Substituted nitroaniline compounds

  • Vehicle control (e.g., DMSO)

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the substituted nitroaniline compounds. A vehicle control is also included.[1]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 550-570 nm.[1]

  • Data Analysis: The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.[1]

Visualizing Experimental and Biological Processes

To better illustrate the experimental process and a potential mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Cell Seeding in 96-well plates B Overnight Incubation for Cell Adherence A->B C Treatment with Substituted Nitroanilines B->C D Incubation for 24-72 hours C->D E Addition of MTT Reagent D->E F Incubation for Formazan Formation E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement (570 nm) G->H I Calculation of IC50 Values H->I

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

G cluster_pathway Potential Nitroaniline-Induced Cytotoxicity Pathway Nitroaniline Substituted Nitroaniline Metabolism Metabolic Activation (e.g., Nitroreduction) Nitroaniline->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of 2-Ethoxy-5-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Ethoxy-5-nitroaniline was not publicly available at the time of this writing. The following procedural guidance is based on information for closely related aromatic nitro compounds, such as other nitroanilines. This information is intended for guidance purposes only and should not be considered a substitute for a manufacturer- or supplier-provided SDS for the specific chemical in use. Always consult the official SDS and adhere to all local, regional, and national regulations before handling or disposing of any chemical.

The proper disposal of this compound, a potentially hazardous chemical, is paramount for ensuring laboratory safety and environmental protection.[1] Aromatic nitro compounds are generally considered toxic and harmful to aquatic life, necessitating their disposal as hazardous waste through approved channels.[2][3][4]

Immediate Steps for Safe Disposal

  • Consult the Specific Safety Data Sheet (SDS): Before initiating any disposal protocol, it is mandatory to obtain and thoroughly review the SDS for this compound from your chemical supplier. This document contains critical, compound-specific information on hazards, handling, and emergency procedures.[1]

  • Wear Appropriate Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Waste Segregation: Do not mix this compound with other waste streams.[1][6] It must be collected in a designated, properly labeled, and sealed container.[1][6] The container should be made of a compatible material.[7]

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[1][2] Ensure that the disposal method complies with all applicable environmental regulations.[8]

Quantitative Data Summary for Representative Nitroanilines

The following table summarizes typical quantitative data found in the safety data sheets of related nitroaniline compounds. This data is for illustrative purposes and may not represent the exact values for this compound.

ParameterValue (for related compounds)Source (Compound)
UN Number 1661m-Nitroaniline, p-Nitroaniline[2][8]
Transport Hazard Class 6.1 (Toxic)m-Nitroaniline, 2-Nitroaniline[2][9]
Packing Group II2-Nitroaniline[9]
Acute Oral Toxicity (LD50) 450 mg/kg (Guinea pig)4-Nitroaniline[5]
Flash Point 168 °C / 334.4 °F2-Nitroaniline[9]
Autoignition Temperature 521 °C / 969.8 °F2-Nitroaniline[9]

Experimental Protocol: Spill Management

In the event of a spill of this compound, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area of the spill.[8] Ensure the area is well-ventilated.[8]

  • Control the Spill: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust; slightly moistening the material can help prevent it from becoming airborne.[1]

  • Decontamination: Thoroughly clean the affected area with a suitable solvent, followed by washing with soap and water.[1]

  • Reporting: Report the spill to the appropriate safety officer or department within your institution.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and key steps for the safe and compliant disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Identify Need for Disposal sds Obtain and Review Specific SDS start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood segregate Segregate Waste in a Labeled, Sealed Container fume_hood->segregate spill_check Spill? segregate->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes licensed_disposal Arrange for Licensed Hazardous Waste Disposal spill_check->licensed_disposal No decontaminate Decontaminate Work Area spill_protocol->decontaminate licensed_disposal->decontaminate

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for 2-Ethoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY QUALIFIED PERSONNEL ONLY

This document provides critical safety, handling, and disposal guidance for 2-Ethoxy-5-nitroaniline, a chemical compound utilized in specialized research and development applications. Strict adherence to these protocols is mandatory to ensure a safe laboratory environment and mitigate potential health risks. The following information is synthesized from safety data for structurally analogous compounds, including other nitroaniline derivatives.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure to this compound. The required PPE is summarized in the table below.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1]
Body Protection Flame-Resistant Laboratory Coat or Chemical-Resistant CoverallsTo protect skin and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator depends on the operational conditions and potential for aerosolization.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: Although a specific SDS for this compound may not be available, review the SDS for structurally similar compounds like 2-Ethyl-5-nitroaniline and other nitroanilines.[3][4]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[5]

Step 2: Donning PPE

  • Before entering the designated handling area, put on all required PPE as outlined in the table above.

Step 3: Chemical Handling

  • Weighing: When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood using appropriate and securely assembled glassware.

Step 4: Post-Handling Decontamination

  • Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • Properly doff and dispose of all contaminated PPE in designated hazardous waste containers.

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[4]

  • Solid Waste:

    • Collect unreacted this compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.[7]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. This waste stream should be segregated based on chemical compatibility.[7]

  • Contaminated Labware:

    • Disposable items such as pipette tips and gloves that have come into contact with the chemical must be placed in a designated solid hazardous waste container.[1]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[7]

    • Segregation: Do not mix incompatible waste streams.[7]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[7]

    • Professional Disposal: Arrange for the disposal of all chemical waste through a licensed hazardous waste disposal company.[4]

Experimental Workflow and Safety Procedures

The following diagram illustrates the essential workflow for the safe handling of this compound, from initial preparation to final disposal.

A Start: Handling this compound B Conduct Risk Assessment & Review SDS of Similar Compounds A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) B->C D Work in a Certified Chemical Fume Hood C->D E Weigh and Prepare Solutions D->E F Perform Experimental Procedure E->F G Decontaminate Work Area F->G H Segregate and Label Waste (Solid, Liquid, Contaminated PPE) G->H I Store Waste in Designated Satellite Accumulation Area H->I J Arrange for Professional Waste Disposal I->J K Doff PPE and Wash Hands J->K L End K->L

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.